Product packaging for Propetamphos(Cat. No.:CAS No. 31218-83-4)

Propetamphos

Cat. No.: B1679636
CAS No.: 31218-83-4
M. Wt: 281.31 g/mol
InChI Key: BZNDWPRGXNILMS-VQHVLOKHSA-N
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Description

Propetamphos is a broad-spectrum organophosphate insecticide and acaricide with primary applications in public health and livestock pest management research . It is effective against a range of insect pests, including cockroaches, flies, ants, fleas, moths, ticks, mosquitoes, and termites . Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a key enzyme that terminates the action of the neurotransmitter acetylcholine in nerve synapses. This inhibition leads to hyperexcitation in the target pests, resulting in their elimination . This compound is classified by the Insecticide Resistance Action Committee (IRAC) in Group 1B, identifying it as an acetylcholinesterase inhibitor . It exhibits contact and stomach action with long residual activity, making it a subject of study for sustained pest control strategies . Please note that this product is intended for research use only by qualified professionals. It is strictly not for personal, domestic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20NO4PS B1679636 Propetamphos CAS No. 31218-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate
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InChI

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+
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InChI Key

BZNDWPRGXNILMS-VQHVLOKHSA-N
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Canonical SMILES

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C
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Isomeric SMILES

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C
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Molecular Formula

C10H20NO4PS
Record name PROPETAMPHOS
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DSSTOX Substance ID

DTXSID7032470
Record name Propetamphos
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Molecular Weight

281.31 g/mol
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Physical Description

Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET]
Record name PROPETAMPHOS
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Boiling Point

87-89 °C @ 0.005 mm Hg
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Solubility

Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C
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Density

1.1294 @ 20 °C
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Vapor Pressure

0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C
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CAS No.

31218-83-4, 58995-37-2
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Foundational & Exploratory

Cholinergic System Effects of Propetamphos Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate (OP) insecticide and acaricide used in public health and veterinary applications to control a range of pests, including cockroaches, flies, mosquitoes, and ticks.[1] As with other compounds in its class, the primary mechanism of toxicity for this compound is the disruption of the cholinergic nervous system.[2][3] This technical guide provides a detailed overview of the effects of this compound exposure on the cholinergic system, focusing on its mechanism of action, quantitative data from toxicological studies, and relevant experimental protocols.

Mechanism of Action: Acetylcholinesterase Inhibition

The cholinergic system relies on the neurotransmitter acetylcholine (ACh) to transmit signals across nerve synapses. Acetylcholinesterase (AChE) is a critical enzyme responsible for hydrolyzing ACh into choline and acetic acid, thereby terminating the nerve impulse.[3]

This compound, like other organophosphates, acts as an irreversible inhibitor of AChE.[3] The phosphorus atom in the this compound molecule attacks the serine hydroxyl group in the active site of the AChE enzyme. This results in the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active AChE (with Serine-OH) ACh->AChE_active Binds to active site Products Choline + Acetate AChE_active->Products Hydrolysis AChE_inactive Inactive AChE (Phosphorylated Serine) AChE_active->AChE_inactive Phosphorylation This compound This compound This compound->AChE_active Irreversible Binding

Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Consequences of Acetylcholinesterase Inhibition

The irreversible inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron.

This overstimulation of the cholinergic system manifests as a "cholinergic crisis," characterized by a range of symptoms. Muscarinic effects include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Nicotinic effects can lead to muscle fasciculations, cramping, and eventually, paralysis. In the central nervous system, the accumulation of acetylcholine can cause tremors, ataxia, convulsions, and in severe cases, respiratory depression and coma.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles with Acetylcholine (ACh) Release Vesicles->Release Nerve Impulse ACh ACh Release->ACh Release AChE AChE ACh->AChE Hydrolysis (Normal) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding AChE_inhibited Inhibited AChE This compound This compound This compound->AChE Inhibition Overstimulation Overstimulation Receptors->Overstimulation Leads to

Disruption of a cholinergic synapse by this compound.

Quantitative Analysis of this compound-Induced Cholinergic Effects

In Vivo Data

While specific in vitro kinetic data for this compound is limited in publicly available literature, in vivo studies have provided valuable information on its toxicological profile. A risk characterization document from the California Environmental Protection Agency outlines a chronic toxicity study in dogs.

Parameter Value Species Exposure Duration Observed Effects Source
No-Observed-Effect Level (NOEL)0.59 mg/kg/dayDog1 yearDiarrhea, vomiting, reduced brain AChE activity (males: 79% of control; females: 82% of control), increased liver weights, hepatic necrosis.
Comparative In Vitro Data for Other Organophosphates

To provide context for the inhibitory potential of organophosphates on AChE, the following table summarizes in vitro kinetic data for other well-studied organophosphates. It is important to note that these values can vary depending on the enzyme source and experimental conditions.

Organophosphate Enzyme Source IC50 Bimolecular Rate Constant (ki) (M-1min-1) Source
ProfenofosHuman recombinant AChE302 nM-
ProfenofosRat red blood cell AChE312 nM-
Chlorpyrifos-oxonHuman recombinant AChE-9.3 x 106
Chlorpyrifos-oxonMouse recombinant AChE-5.1 x 106
ParaoxonHuman recombinant AChE-7.0 x 105
ParaoxonMouse recombinant AChE-4.0 x 105

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.

Generalized Protocol for In Vitro AChE Inhibition Assay (Ellman's Method)

1. Reagent Preparation:

  • Buffer: 0.1 M phosphate buffer (pH 8.0).

  • Substrate: 15 mM Acetylthiocholine iodide (ATCh) in deionized water.

  • Chromogen: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 7.0).

  • Enzyme: Acetylcholinesterase (e.g., from electric eel or human erythrocytes) solution in buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor: this compound stock solution in a suitable solvent (e.g., ethanol or DMSO), with serial dilutions prepared in the buffer.

2. Assay Procedure (in a 96-well microplate):

  • To each well, add:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 10 µL of the this compound solution at various concentrations (or solvent for the control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of the AChE solution to each well.

  • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each this compound concentration using the formula:

    • % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve.

Ellman_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE, this compound) start->prep_reagents plate_setup Plate Setup (96-well) Add Buffer, DTNB, and this compound/Control prep_reagents->plate_setup pre_incubation Pre-incubate Plate (e.g., 15 min at 25°C) plate_setup->pre_incubation add_enzyme Initiate Reaction (Add AChE Solution) pre_incubation->add_enzyme measure_abs Measure Absorbance at 412 nm (Kinetic Reading for 5-10 min) add_enzyme->measure_abs data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition measure_abs->data_analysis calc_ic50 Calculate IC50 Value (from Dose-Response Curve) data_analysis->calc_ic50 end End calc_ic50->end

Experimental workflow for an AChE inhibition assay using the Ellman's method.

Conclusion

This compound exerts its toxic effects on the cholinergic system through the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cascade of neurological and physiological symptoms. While specific in vitro kinetic data for this compound remains elusive in the public domain, in vivo studies and comparative data from other organophosphates provide a strong basis for understanding its toxicological profile. The standardized experimental protocols, such as the Ellman's assay, are crucial tools for further investigation into the specific inhibitory characteristics of this compound and for the development of potential countermeasures.

References

Propetamphos: A Toxicological Review of Acute and Chronic Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide and acaricide used in public health and veterinary applications to control a range of pests, including cockroaches, flies, mosquitoes, fleas, and ticks.[1][2] As with other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death of the target organism.[5] This document provides a comprehensive overview of the acute and chronic toxicity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute and chronic toxicity studies of this compound.

Table 1: Acute Toxicity of this compound

Study TypeSpeciesRouteValueEPA Toxicity CategoryReference
LD50Rat (male)Oral119 mg/kgII
LD50RatOral75 - 119 mg/kgII
LD50Rat (male)Dermal2300 mg/kgSlight to practically non-toxic
LD50RatDermal>3100 mg/kgSlight to practically non-toxic
LD50RabbitDermal>10,000 mg/kgSlight to practically non-toxic
LC50 (4-hour)RabbitInhalation>2.04 mg/LIII
LD50Mallard DuckOral45 - 200 mg/kgModerately toxic

Table 2: Chronic Toxicity of this compound

Study TypeSpeciesDurationNOAEL/NOELLOAELEffects at LOAELReference
Sub-chronicRat13 weeks0.2 mg/kg/day-No effects observed at the highest dose tested.
ChronicRat77 weeks0.05 mg/kg/day-No adverse effects observed.
ChronicRat2 years6 mg/kg (in diet)-No effects noted.
ChronicDog6 months0.05 mg/kg/day-No adverse effects.
ChronicDog1 year0.59 mg/kg/day3.03 mg/kg/dayDiarrhea, vomiting, reduced brain ChE activity, increased liver weights, hepatic necrosis.
ChronicMouse1 year0.05 mg/kg/day0.1 mg/kg/dayPlasma cholinesterase inhibition.

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL/NOEL | Effects Observed | Reference | | :--- | :--- | :--- | :--- | | Three-generation study | Rat | 1 mg/kg/day | No significant effects in litters. | | | Two-generation study | Rat | Parental: 0.3 mg/kg/day | Reduced body weights in females and brain ChE inhibition. | | | Two-generation study | Rat | Reproductive: 2.1 mg/kg/day | Reduced mating index, litter size, and implantation sites; increased pup mortality and decreased pup body weights. | | | Teratology study | Rabbit | - | Negative for teratogenic effects. | |

Table 4: Carcinogenicity and Genotoxicity of this compound

Study TypeSpecies/SystemResultsReference
CarcinogenicityRatNegative (up to 6 mg/kg/day for 2 years)
CarcinogenicityMouseNegative (up to 21 mg/kg/day for a lifetime)
Genotoxicity (Mutagenicity)DrosophilaNo chromosome damage.
Genotoxicity (Mutagenicity)Mouse tissueMild chromosome damage at high levels.
Ames AssayS. typhimuriumNegative
Unscheduled DNA SynthesisRat hepatocytesNegative

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on standard regulatory guidelines and information from the cited studies.

1. Acute Oral Toxicity (LD50)

  • Objective: To determine the median lethal dose (LD50) of this compound when administered orally.

  • Test Species: Typically Wistar albino rats.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • This compound, usually dissolved in a vehicle like olive oil, is administered once by oral gavage.

    • Several dose groups are used with a control group receiving only the vehicle.

    • Animals are observed for clinical signs of toxicity (e.g., tremors, salivation, ataxia) and mortality for at least 14 days.

    • Body weights are recorded periodically.

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

    • The LD50 is calculated using appropriate statistical methods.

2. Chronic Feeding Study

  • Objective: To evaluate the long-term toxic effects of this compound, including potential carcinogenicity, and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

  • Test Species: Typically rats and mice.

  • Methodology:

    • This compound is incorporated into the diet at various concentrations.

    • Animals are randomly assigned to control and treatment groups and receive the treated diet for an extended period (e.g., 2 years for rats).

    • Regular observations are made for clinical signs of toxicity, and body weight and food consumption are monitored.

    • Periodic hematology, clinical chemistry, and urinalysis are performed.

    • At the termination of the study, all animals undergo a complete necropsy, and organs are weighed.

    • Histopathological examinations are conducted on a comprehensive set of tissues from all animals.

    • The NOAEL and Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the findings.

3. Multi-Generation Reproductive Toxicity Study

  • Objective: To assess the effects of this compound on reproductive function and the development of offspring over multiple generations.

  • Test Species: Typically rats.

  • Methodology:

    • The F0 generation (parental) is exposed to this compound, usually through the diet, starting before mating and continuing through gestation and lactation.

    • Reproductive parameters such as mating, fertility, gestation length, and litter size are evaluated.

    • The F1 generation is exposed to the test substance from conception through maturity.

    • Selected F1 animals are mated to produce the F2 generation.

    • Offspring are evaluated for viability, growth, and development.

    • Parental animals and selected offspring from each generation undergo necropsy and histopathological examination.

    • The NOEL for parental, reproductive, and offspring toxicity is determined.

4. Genotoxicity Assays

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

    • Methodology: Bacteria are exposed to various concentrations of this compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.

  • In Vivo Chromosomal Aberration Assay:

    • Objective: To determine if this compound can induce chromosomal damage in the bone marrow cells of treated animals (e.g., mice).

    • Methodology: Animals are administered this compound. After a specific time, bone marrow cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Nerve_Terminal Nerve Terminal Acetylcholine Acetylcholine (ACh) Nerve_Terminal->Acetylcholine Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Membrane Postsynaptic Membrane ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Excess_ACh Excess ACh Accumulation Inhibited_AChE->Excess_ACh Leads to Overstimulation Continuous Nerve Stimulation Excess_ACh->Overstimulation Toxicity Paralysis & Death Overstimulation->Toxicity

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Experimental Workflow: Acute Oral Toxicity Study

Acute_Oral_Toxicity_Workflow start Acclimatization of Test Animals (Rats) fasting Overnight Fasting start->fasting groups Multiple Dose Groups + Control Group fasting->groups dosing Single Oral Gavage Dosing (this compound in Vehicle) observation 14-Day Observation Period dosing->observation groups->dosing data_collection Record Clinical Signs, Body Weight, Mortality observation->data_collection necropsy Gross Necropsy of All Animals observation->necropsy analysis Statistical Analysis (LD50 Calculation) necropsy->analysis end Final Report analysis->end

Caption: Workflow for a typical acute oral toxicity study.

Experimental Workflow: Chronic Toxicity/Carcinogenicity Study

Chronic_Toxicity_Workflow start Animal Selection & Acclimatization grouping Random Assignment to Dose Groups (Control & Treated) start->grouping dosing Long-term Dietary Administration (e.g., 2 Years) grouping->dosing monitoring In-life Monitoring dosing->monitoring monitoring_details Clinical Signs Body Weight Food Consumption Hematology Clinical Chemistry monitoring->monitoring_details termination Study Termination monitoring->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Data Analysis (NOAEL, LOAEL, Carcinogenicity) histopathology->analysis end Final Report analysis->end

Caption: Workflow for a chronic toxicity and carcinogenicity bioassay.

References

Propetamphos and Insect Nicotinic Acetylcholine Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propetamphos, an organophosphate insecticide, exerts its neurotoxic effects on insects not by directly binding to nicotinic acetylcholine receptors (nAChRs), but through the inhibition of acetylcholinesterase (AChE). This guide elucidates the indirect mode of action of this compound on insect nAChRs. By inhibiting AChE, this compound leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The excess ACh subsequently causes hyperstimulation of postsynaptic nAChRs, leading to uncontrolled nerve firing, paralysis, and ultimately the death of the insect. This document provides a detailed overview of the underlying signaling pathways, quantitative data on the efficacy of related organophosphates, and comprehensive experimental protocols for studying this mechanism.

Introduction: The Indirect Action of this compound on Insect nAChRs

This compound is a synthetic phosphoramidate ester and a member of the organophosphate class of insecticides[1]. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the nervous system of insects[1][2]. The insect nicotinic nervous system presents two primary targets for insecticides: the nAChR itself, which is the target of neonicotinoids, and AChE, which is targeted by organophosphates and carbamates. This compound falls into the latter category, inducing toxicity through an indirect mechanism on the nAChRs.

The inhibition of AChE by this compound leads to a pathological accumulation of ACh in the synaptic cleft. This surplus of ACh results in the continuous and excessive stimulation of both nicotinic and muscarinic acetylcholine receptors[3]. In the insect central nervous system, where ACh is a major excitatory neurotransmitter, this overstimulation of the more abundant nAChRs leads to hyperexcitation, paralysis, and eventual death[3].

Signaling Pathway of Insect Nicotinic Acetylcholine Receptors

Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to and activates postsynaptic nAChRs, which are ligand-gated ion channels. This binding event opens the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the postsynaptic membrane and propagates the nerve signal. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE present in the synapse.

This compound disrupts this finely tuned process by irreversibly binding to the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to a buildup of ACh, causing the nAChRs to remain in a perpetually activated state, which results in uncontrolled nerve signaling.

Signaling Pathway Disruption by this compound cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_released Acetylcholine (ACh) Released nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_released->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Accumulated_ACh Accumulated ACh ACh_released->Accumulated_ACh Leads to Postsynaptic_Neuron Postsynaptic Neuron (Signal Propagation) nAChR->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Overstimulated_nAChR Overstimulated nAChR Accumulated_ACh->Overstimulated_nAChR Hyperstimulates Continuous_Firing Continuous Nerve Firing (Paralysis, Death) Overstimulated_nAChR->Continuous_Firing Causes

Caption: Disruption of nAChR signaling by this compound.

Quantitative Data: Acetylcholinesterase Inhibition by Organophosphates

OrganophosphateInsect SpeciesAChE SourceIC₅₀ (µg/mL)Reference
ChlorpyrifosMusca domestica (Housefly)Head1.489
Chlorpyrifos (purified AChE)Musca domestica (Housefly)Head0.246
Chlorpyrifos Oxon (purified AChE)Musca domestica (Housefly)Head0.000051
ProfenofosRat (for comparison)Red Blood Cells0.312 µM
ProfenofosHuman (for comparison)Recombinant0.302 µM

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The data for profenofos is presented in µM for comparison of potency.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB⁻ formation is directly proportional to AChE activity.

Materials:

  • 0.1 M Phosphate buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Purified AChE from insect source (e.g., housefly heads) or a commercial source

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation: Prepare all solutions fresh. Keep the AChE solution on ice.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent

    • Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations)

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Patch-Clamp Electrophysiology to Measure nAChR Overstimulation

This technique allows for the direct measurement of ion channel activity in response to neurotransmitters, providing a functional readout of nAChR overstimulation.

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the nAChRs of an isolated insect neuron. Application of ACh will elicit an inward current. In the presence of an AChE inhibitor like this compound, the duration and amplitude of this current in response to ACh application are expected to be significantly prolonged and potentially larger due to the lack of ACh degradation.

Materials:

  • Isolated insect neurons (e.g., from Drosophila larvae or adult brains)

  • External (extracellular) recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES buffer)

  • Internal (intracellular) pipette solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and HEPES buffer)

  • Acetylcholine (ACh)

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and perfusion system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Neuron Preparation: Isolate and culture neurons from the desired insect species.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Obtain a giga-ohm seal between the patch pipette and the membrane of a single neuron.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at a holding potential of -70 mV.

  • ACh Application:

    • Using a perfusion system, apply a short pulse of ACh (e.g., 100 µM for 100 ms) to the neuron and record the resulting inward current.

    • Wash out the ACh and allow the neuron to recover.

  • This compound Incubation:

    • Bath-apply a known concentration of this compound to the neuron and incubate for a few minutes to allow for AChE inhibition.

  • Post-Inhibitor ACh Application:

    • Re-apply the same short pulse of ACh and record the inward current.

  • Data Analysis:

    • Compare the peak amplitude and the decay time constant (τ) of the ACh-evoked currents before and after the application of this compound. A significant increase in the decay time constant will demonstrate the effect of AChE inhibition on prolonging the nAChR response.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for investigating the mode of action of this compound on insect nAChRs.

Experimental Workflow cluster_hypothesis Hypothesis Formulation cluster_biochemical Biochemical Assay cluster_electrophysiology Functional Assay cluster_conclusion Conclusion Hypothesis This compound indirectly affects nAChRs by inhibiting AChE AChE_Assay AChE Inhibition Assay (Ellman's Method) Hypothesis->AChE_Assay Patch_Clamp Whole-Cell Patch-Clamp on Insect Neurons Hypothesis->Patch_Clamp IC50_Determination Determine IC50 of this compound for Insect AChE AChE_Assay->IC50_Determination Data_Integration Integrate Biochemical and Functional Data IC50_Determination->Data_Integration Record_ACh_Current Record Baseline ACh-evoked Current Patch_Clamp->Record_ACh_Current Apply_this compound Apply this compound Record_ACh_Current->Apply_this compound Record_Post_this compound Record ACh-evoked Current Post-Propetamphos Apply_this compound->Record_Post_this compound Analyze_Current Analyze Current Amplitude and Decay Kinetics Record_Post_this compound->Analyze_Current Analyze_Current->Data_Integration Conclusion Confirm Indirect Mode of Action: This compound inhibits AChE, leading to ACh accumulation and nAChR hyperactivation Data_Integration->Conclusion

Caption: Workflow for studying this compound's action.

Conclusion

The mode of action of this compound on insect nicotinic acetylcholine receptors is an indirect yet highly effective mechanism of toxicity. By inhibiting acetylcholinesterase, this compound disrupts the normal, transient nature of cholinergic signaling, leading to a state of permanent nAChR activation. This comprehensive guide provides the theoretical framework, supportive data, and detailed experimental protocols necessary for researchers to investigate and understand this crucial aspect of insecticide toxicology. The provided workflows and diagrams serve as a clear roadmap for future studies in this area, aiding in the development of novel pest control strategies and a deeper understanding of insect neurophysiology.

References

Propetamphos: A Technical Guide to its Genotoxicity and Mutagenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the genotoxicity and mutagenic potential of the organophosphate insecticide, Propetamphos. The information is compiled from regulatory assessments and scientific literature to assist researchers and professionals in evaluating its genetic safety profile.

Executive Summary

This compound is an organophosphate insecticide whose primary mode of action is the inhibition of acetylcholinesterase (AChE).[1][2] Its potential to induce genetic damage has been evaluated in a battery of standard genotoxicity tests. The evidence suggests that this compound is, at most, weakly mutagenic. While most assays for gene mutation and micronucleus induction have been negative, a single in vivo study reported an increase in chromosomal aberrations in mice.[1] The primary mechanism suspected for the genotoxic effects of organophosphates, including this compound, is the induction of oxidative stress, leading to DNA damage.[3][4]

Proposed Mechanism of Genotoxicity: Oxidative Stress

The genotoxicity of organophosphate pesticides is often linked to their ability to induce oxidative stress. This process involves the excessive production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. ROS can directly damage cellular macromolecules, including DNA, leading to single-strand breaks, double-strand breaks, and base modifications. This DNA damage, if not properly repaired, can result in mutations, chromosomal aberrations, and genomic instability. The cellular response to this damage involves the activation of complex DNA Damage Response (DDR) pathways, which can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis.

Signaling Pathway for Oxidative Stress-Induced DNA Damage

G cluster_0 Cellular Exposure cluster_1 Mechanism cluster_2 Cellular Damage cluster_3 Cellular Response cluster_4 Genotoxic Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) Production This compound->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Single/Double-Strand Breaks, Base Oxidation) OxidativeStress->DNADamage Causes DDR Activation of DNA Damage Response (DDR) (e.g., ATM/ATR, p53) DNADamage->DDR Triggers ChromosomalAberrations Chromosomal Aberrations DNADamage->ChromosomalAberrations Unrepaired damage leads to CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair Pathways (e.g., BER, NHEJ) DDR->DNARepair Apoptosis Apoptosis (if damage is severe) DDR->Apoptosis DNARepair->DNADamage Repairs Mutations Gene Mutations DNARepair->Mutations Error-prone repair leads to

Caption: Oxidative stress-induced DNA damage pathway for this compound.

Summary of Genotoxicity Studies

The genotoxic potential of this compound has been evaluated using a standard battery of tests, including the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration assays, and the in vivo micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Table 1: this compound Ames Test Results

Test System Concentration Range Metabolic Activation (S9) Result Reference

| Salmonella typhimurium (strains not specified) | 0, 0.1, 0.3, 1.0, 3.1... (units not specified) | With and Without | Negative | |

The Ames test is typically conducted following OECD Test Guideline 471.

  • Tester Strains: Histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp- ) strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Exposure: A small volume of an overnight bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are added to molten top agar.

  • Plating: The mixture is poured onto the surface of a minimal glucose agar plate. The top agar solidifies, forming a thin layer.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each plate. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

G cluster_prep Preparation cluster_exp Exposure & Plating cluster_eval Incubation & Evaluation Strain 1. Prepare overnight cultures of bacterial tester strains Mix 4. Mix bacteria, test article, & S9 mix (or buffer) in molten top agar Strain->Mix S9 2. Prepare S9 mix (for +S9 condition) S9->Mix TestArticle 3. Prepare dilutions of this compound & positive/negative controls TestArticle->Mix Pour 5. Pour mixture onto minimal glucose agar plates Mix->Pour Incubate 6. Incubate plates at 37°C for 48-72h Pour->Incubate Count 7. Count revertant colonies & assess cytotoxicity Incubate->Count Analyze 8. Analyze data for dose-response relationship Count->Analyze

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Chromosomal Aberration Assay

This assay identifies agents that cause structural changes to chromosomes (clastogenicity). It can be performed in vitro using cultured mammalian cells or in vivo in animals, typically by analyzing bone marrow cells.

Table 2: this compound Chromosomal Aberration Assay Results

Test System Endpoint Result Reference
In vivo (Mice) Chromosomal Aberrations Positive

| Drosophila melanogaster | Chromosome Damage | Negative | |

This assay is generally performed according to OECD Test Guideline 475.

  • Test System: Commonly used laboratory rodent species, such as mice or rats, are employed.

  • Dosing: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection. The study usually includes a vehicle control, a positive control (a known clastogen like cyclophosphamide), and at least three dose levels of the test substance.

  • Spindle Inhibitor Treatment: Prior to sacrifice, animals are treated with a spindle inhibitor (e.g., colchicine or Colcemid®) to arrest cells in the metaphase stage of mitosis.

  • Sample Collection: Animals are euthanized at appropriate time points after treatment. The bone marrow is flushed from the femurs or tibias.

  • Slide Preparation: The bone marrow cells are subjected to a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The slides are stained, typically with Giemsa.

  • Microscopic Analysis: Metaphase spreads are analyzed under a microscope for chromosomal aberrations. At least 100 well-spread metaphases per animal are scored. Aberrations are classified by type (e.g., chromatid and chromosome gaps, breaks, exchanges).

  • Data Analysis: The percentage of cells with aberrations is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in aberrations in the treated groups compared to the vehicle control.

G cluster_animal Animal Dosing & Treatment cluster_sample Sample Preparation cluster_analysis Analysis Dose 1. Dose animals (e.g., mice) with this compound, positive & vehicle controls Arrest 2. Administer spindle inhibitor (e.g., Colchicine) to arrest cells in metaphase Dose->Arrest Sacrifice 3. Euthanize animals and collect bone marrow from femurs/tibias Arrest->Sacrifice Prepare 4. Prepare cell suspension, treat with hypotonic solution, and fix cells Sacrifice->Prepare Slide 5. Drop fixed cells onto microscope slides and stain (e.g., Giemsa) Prepare->Slide Score 6. Score metaphase spreads for structural chromosomal aberrations Slide->Score Analyze 7. Calculate % aberrant cells and perform statistical analysis Score->Analyze

Caption: General workflow for the in vivo chromosomal aberration assay.

Micronucleus Assay

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic spindle. Micronuclei are small, membrane-bound DNA fragments (from chromosome breaks) or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Table 3: this compound In Vivo Micronucleus Assay Results

Test System Dosing Regimen Result Note Reference

| CD-1 Mice (Bone Marrow) | 0, 0.0009, or 0.009 mg/kg by oral gavage, twice, 24h apart | Negative | Study deemed "not acceptable" by the California Department of Pesticide Regulation (DPR) for unspecified reasons. | |

The assay is conducted based on OECD Test Guideline 474.

  • Test System: Healthy, young adult rodents (typically mice) are used.

  • Dosing: Animals are exposed to the test substance, usually via one or multiple administrations. The experiment includes negative/vehicle and positive control groups.

  • Sample Collection: Bone marrow is collected 24 and often 48 hours after the last treatment. Peripheral blood can also be used, which allows for multiple sampling from the same animal.

  • Slide Preparation: A smear of the bone marrow cells is made on a microscope slide. For peripheral blood, a small drop is used.

  • Staining: Slides are stained with a dye that differentiates between immature (polychromatic erythrocytes, PCEs) and mature (normochromatic erythrocytes, NCEs) red blood cells, such as May-Grünwald-Giemsa or acridine orange.

  • Microscopic Analysis: At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity (myelosuppression).

  • Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. The data are statistically analyzed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

G cluster_animal Animal Treatment cluster_sample Sample Collection & Preparation cluster_analysis Analysis Dose 1. Dose animals (e.g., mice) with this compound, positive & vehicle controls Collect 2. Collect bone marrow (or peripheral blood) at 24h & 48h post-dose Dose->Collect Smear 3. Prepare smears on microscope slides Collect->Smear Stain 4. Stain slides to differentiate PCEs and NCEs (e.g., Giemsa) Smear->Stain Score 5. Score ≥2000 PCEs per animal for micronuclei (MN-PCEs) Stain->Score Ratio 6. Determine PCE/NCE ratio to assess cytotoxicity Stain->Ratio Analyze 7. Perform statistical analysis on MN-PCE frequency Score->Analyze Ratio->Analyze

Caption: General workflow for the in vivo micronucleus assay.

Conclusion

Based on the available data, this compound does not appear to be a potent mutagen. It tested negative in a bacterial gene mutation assay and a micronucleus test, although the latter's validity was questioned by a regulatory agency. The primary concern arises from a single positive result in an in vivo chromosomal aberration study in mice. This finding, contrasted with a negative result in Drosophila, suggests a potential for clastogenicity under certain conditions. The likely mechanism for any observed genotoxicity is through the induction of oxidative stress, a common pathway for many organophosphate pesticides. Further research with robust, guideline-compliant studies would be necessary to definitively resolve the conflicting evidence regarding its clastogenic potential.

References

Technical Grade Propetamphos: A Comprehensive Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of technical grade propetamphos. The information is presented to support research, development, and safety assessment activities involving this organophosphate insecticide. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, detailed descriptions of standard experimental protocols for determining these properties are provided.

General and Chemical Identity

This compound is an organophosphate insecticide and acaricide. The technical grade material is a yellowish, oily liquid at room temperature.[1][2][3] It is primarily used for the control of household and public health pests, as well as ectoparasites in veterinary applications.[1] The active ingredient acts as a cholinesterase inhibitor, leading to rapid knockdown and mortality in target pests.

IdentifierValue
Chemical Name (E)-O-2-isopropoxycarbonyl-1-methylvinyl O-methyl ethylphosphoramidothioate
CAS Number 31218-83-4
Molecular Formula C₁₀H₂₀NO₄PS
Molecular Weight 281.31 g/mol
Synonyms Blotic, Safrotin, Seraphos

Physical Properties

The physical characteristics of a substance are critical for understanding its behavior in various applications and environments. Key physical properties of technical grade this compound are detailed below.

PropertyValueTemperature (°C)Pressure
Physical State Yellowish, oily liquidRoom TemperatureN/A
Boiling Point 87-89 °CN/A0.005 mm Hg / 6.65 x 10⁻⁴ kPa
Density 1.1294 g/cm³20N/A
Vapor Pressure 1.43 x 10⁻⁵ mmHg25N/A
1.9 mPa20N/A
Refractive Index 1.49520N/A

Chemical and Physicochemical Properties

The chemical properties of this compound dictate its reactivity, stability, and environmental fate.

PropertyValueTemperature (°C)Conditions
Water Solubility 110 mg/L24N/A
Solubility in Organic Solvents Readily miscible/very soluble in acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, and xylene.N/AN/A
Octanol-Water Partition Coefficient (log Kow) 3.82N/AN/A
Dissociation Constant (pKa) 13.6723N/A
Stability Stable during storage (shelf life ≥ 2 years) and to light.20N/A
Hydrolytic Stability Half-life of 365 days at pH 6.25N/A
Half-life of 11 days at pH 3.25N/A
Half-life of 41 days at pH 9.25N/A
In aqueous media exposed to sunlight, the half-life is approximately 5 days.N/AN/A

Experimental Protocols

The determination of the physical and chemical properties of chemical substances like this compound is guided by standardized protocols to ensure accuracy and reproducibility. The following are summaries of relevant OECD (Organisation for Economic Co-operation and Development) guidelines.

Boiling Point (OECD Guideline 103)

This guideline describes methods for determining the boiling point of a substance. For a compound like this compound, which has a high boiling point and is subject to decomposition at atmospheric pressure, a method involving distillation under reduced pressure is appropriate. The boiling point is determined by observing the temperature at which the liquid boils under a specific, reduced pressure. The observed temperature is then corrected to standard atmospheric pressure.

Density (OECD Guideline 109)

This guideline outlines methods for determining the density of liquids and solids. For a liquid like this compound, a common method is the use of a pycnometer. The pycnometer is a flask with a precisely known volume. The density is calculated from the mass of the substance that fills the pycnometer at a defined temperature.

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. For a compound with a low vapor pressure like this compound, the vapor pressure balance method or a gas saturation method would be suitable. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known rate, and the amount of substance that volatilizes is measured. The vapor pressure is then calculated from this data.

Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the solubility of a substance in water. The flask method is a common approach. In this method, a saturated solution of the substance in water is prepared by shaking an excess of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Octanol-Water Partition Coefficient (OECD Guideline 107 & 117)

The n-octanol/water partition coefficient (Kow) is a measure of a substance's lipophilicity.

  • OECD Guideline 107 (Shake Flask Method): This method involves dissolving the substance in a mixture of n-octanol and water and shaking it until equilibrium is reached. The concentrations of the substance in the n-octanol and water phases are then measured, and the partition coefficient is calculated as the ratio of these concentrations.

  • OECD Guideline 117 (HPLC Method): This is a chromatographic method where the retention time of the substance on a reverse-phase HPLC column is measured. The retention time is correlated with the known log Kow values of a series of reference compounds, allowing for the determination of the log Kow of the test substance.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9). The test substance is dissolved in sterile buffer solutions of the respective pHs and incubated at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent substance to determine its rate of degradation.

Visualizations

The following diagram illustrates the logical relationships between the core physical and chemical properties of this compound and their implications for its environmental behavior and biological interactions.

Propetamphos_Properties P1 Low Vapor Pressure E1 Low Volatilization from Soil/Water P1->E1 P2 Moderate Water Solubility E2 Potential for Leaching P2->E2 P3 High Lipophilicity (log Kow) E3 Sorption to Soil/Sediment P3->E3 B1 Bioaccumulation Potential P3->B1 B2 Dermal Absorption P3->B2 P4 Hydrolytic Instability (pH dependent) E4 Abiotic Degradation in Water P4->E4 B3 Cholinesterase Inhibition

Caption: Interrelationship of this compound Properties and their Implications.

References

Methodological & Application

Application Note: Determination of Propetamphos Exposure through Urinalysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of propetamphos exposure in human subjects by analyzing its major urinary metabolite, methylethylphosphoramidothioate (MEPT).[1][2] this compound is an organophosphate insecticide used in public health and veterinary applications.[1] Biomonitoring of urinary metabolites is a non-invasive and effective method for assessing occupational and environmental exposure to such pesticides.[2][3] The described methodology utilizes liquid-liquid extraction (LLE), derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and reliable technique for this application.

Principle

Human exposure to this compound results in its metabolism and excretion in urine. The primary biomarker for this compound exposure is methylethylphosphoramidothioate (MEPT), which is formed by the hydrolytic cleavage of the enol-vinyl-phosphate bond of the parent compound. This method involves the extraction of MEPT from a urine sample, followed by a derivatization step using pentafluorobenzyl bromide (PFBBr) to enhance its volatility and thermal stability for GC-MS analysis. An internal standard (IS), such as dibutyl phosphate (DBP), is used for accurate quantification. The derivatized analyte is then separated and detected using GC-MS, providing high selectivity and sensitivity.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Screw-cap test tubes

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Pipettes and general laboratory glassware

    • Analytical balance

  • Reagents:

    • MEPT standard

    • Dibutyl phosphate (DBP) internal standard

    • Pentafluorobenzyl bromide (PFBBr)

    • Sodium chloride (NaCl)

    • Hydrochloric acid (HCl), 6 mol/L

    • Sodium disulfite

    • Diethyl ether

    • Acetonitrile

    • Potassium carbonate (K₂CO₃)

    • Anhydrous sodium sulfate

    • Toluene

    • Methanol

    • Ultra-pure water

Experimental Protocol

Standard and Sample Preparation
  • Standard Stock Solutions: Prepare a 1,000 mg/L stock solution of MEPT in methanol. Similarly, prepare a 100 mg/L stock solution of the internal standard (DBP). Store these solutions at -80°C for up to one month.

  • Working Standards: Prepare working standard solutions at concentrations of 10, 100, 500, and 1,000 µg/L by spiking pooled blank urine with the MEPT stock solution.

  • Urine Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis. Before the procedure, thaw the samples at room temperature.

Sample Extraction and Derivatization
  • Initial Preparation: In a screw-cap test tube, combine 2 mL of the urine sample (or working standard), 20 µL of the 100 mg/L internal standard (DBP), 2.5 g of sodium chloride, 1 mL of 6 mol/L hydrochloric acid, and 50 mg of sodium disulfite.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of a diethyl ether:acetonitrile mixture (1:1, v/v). Vigorously shake the mixture and then centrifuge to separate the phases.

  • Drying and Collection: Collect the upper organic phase and pass it through a column containing 1 g of anhydrous sodium sulfate to remove any residual water. Collect the dried extract in a clean test tube containing 15 mg of potassium carbonate.

  • Derivatization: To the extract, add 1 mL of acetonitrile and 10 µL of PFBBr. Seal the tube and heat at 80°C for 30 minutes.

  • Final Preparation: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of toluene for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1-2 µL of the final toluene solution into the GC-MS system.

  • Chromatographic Conditions (Typical):

    • Column: DB-5MS or equivalent capillary column.

    • Carrier Gas: Helium.

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at 80°C, hold for 1-2 minutes, then ramp up to 280-300°C.

    • Detector: Mass Spectrometer.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized MEPT and the internal standard.

Data Presentation

The following table summarizes the performance characteristics of the described method for the analysis of MEPT in urine.

ParameterValueReference
Limit of Detection (LOD) 10 µg/L
Linear Range 10 - 1,000 µg/L
Coefficient of Determination (r²) ≥0.98
Within-Run Precision (%RSD) 17.5% - 19.4%
Between-Run Precision (%RSD) 10.4% - 18.1%
Within-Run Accuracy (%) 98.7% - 112.6%
Between-Run Accuracy (%) 84.5% - 89.5%
Recovery Rate (at 10 µg/L) 106.4%
Recovery Rate (at 100 µg/L) 85.5%

Mandatory Visualization

The diagrams below illustrate the metabolic pathway of this compound and the experimental workflow for its determination in urine.

Metabolic Conversion of this compound This compound This compound (Parent Compound) MEPT Methylethylphosphoramidothioate (MEPT) (Urinary Metabolite) This compound->MEPT  Hydrolytic Cleavage  (in vivo)

Caption: Metabolic pathway of this compound to MEPT.

Workflow for this compound Metabolite Analysis in Urine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Urine Sample Collection (2 mL) B 2. Addition of Internal Standard & Reagents A->B C 3. Liquid-Liquid Extraction (Diethyl ether:Acetonitrile) B->C D 4. Derivatization with PFBBr (80°C, 30 min) C->D E 5. Evaporation & Reconstitution (in Toluene) D->E F 6. GC-MS Injection E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometric Detection (SIM Mode) G->H I 9. Peak Integration & Quantification H->I J 10. Reporting Results (µg/L or µg/g creatinine) I->J

Caption: Experimental workflow for MEPT analysis.

References

Application Notes and Protocols for the Development of Propetamphos-Resistant Tick Larvae for Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propetamphos is an organophosphate (OP) acaricide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the tick's nervous system. The development of this compound-resistant tick strains in the laboratory is a crucial step for a variety of research applications, including the study of resistance mechanisms, the evaluation of new acaricidal compounds, and the development of novel tick control strategies.

Resistance to this compound in ticks is a complex, multifactorial phenomenon. The primary mechanisms of resistance include:

  • Target Site Modification: Alterations in the gene encoding acetylcholinesterase can lead to an enzyme that is less sensitive to inhibition by this compound.

  • Metabolic Detoxification: Increased activity of detoxifying enzymes can metabolize this compound into less toxic compounds before it reaches its target site. The key enzyme families involved in this process are:

    • Esterases

    • Glutathione S-Transferases (GSTs)

    • Mixed-Function Oxidases (MFOs), also known as Cytochrome P450s

This document provides detailed protocols for the selection of this compound-resistant tick larvae and for the biochemical characterization of the resistance mechanisms.

Data Presentation

Table 1: this compound Susceptibility in a this compound-Resistant Strain of Rhipicephalus bursa

StrainLC50 (Concentration)Resistance Ratio (RR)
SusceptibleNot specified in the study1
This compound-ResistantNot specified in the study~103-fold[1]

Table 2: Example of Diazinon (another organophosphate) Susceptibility in Rhipicephalus microplus

StrainLC50 (µg/cm²)
Organophosphate-Susceptible0.13[2]
Organophosphate-Resistant8.14[2]

Experimental Protocols

Protocol 1: Selection of this compound-Resistant Tick Larvae using the Larval Packet Test (LPT)

This protocol is adapted from the Food and Agriculture Organization (FAO) recommended Larval Packet Test (LPT) method.[3][4]

Materials:

  • This compound (technical grade)

  • Olive oil

  • Trichloroethylene

  • Whatman No. 1 filter paper (7.5 cm x 8.5 cm)

  • Pipettes

  • Bulldog clips

  • Incubator (27-28°C, 85-90% relative humidity)

  • Glass vials for rearing surviving larvae

  • Susceptible tick colony (e.g., Rhipicephalus microplus, Rhipicephalus bursa)

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a 2:1 mixture of trichloroethylene and olive oil.

    • Perform serial dilutions of the stock solution to create a range of concentrations. The initial concentrations should be determined based on the known susceptibility of the starting tick population, aiming for a concentration that results in approximately 50-80% mortality.

  • Impregnation of Filter Papers:

    • For each concentration, apply 0.67 mL of the this compound solution evenly onto a Whatman No. 1 filter paper.

    • Prepare control packets using the trichloroethylene and olive oil solvent only.

    • Allow the filter papers to dry completely in a fume hood.

  • Larval Exposure:

    • Place approximately 100 tick larvae (14-21 days old) in the center of each impregnated filter paper.

    • Fold the filter paper in half and seal the sides with bulldog clips to create a packet.

    • Prepare triplicate packets for each concentration and the control.

  • Incubation:

    • Place the packets in an incubator at 27-28°C and 85-90% relative humidity for 24 hours.

  • Mortality Assessment and Selection of Survivors:

    • After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are moribund and unable to move cohesively should be considered dead.

    • Carefully collect all surviving larvae from the packets treated with the selection concentration.

  • Rearing of the Next Generation:

    • Transfer the surviving larvae to a suitable host for feeding and development (in vivo) or an appropriate artificial feeding system (in vitro).

    • Allow the engorged nymphs to molt into adults, and the engorged adult females to lay eggs.

    • Collect the eggs and incubate them under the same conditions as above to obtain the F1 generation of larvae.

  • Subsequent Rounds of Selection:

    • Repeat steps 1-6 with the F1 generation of larvae. The selection concentration of this compound may need to be gradually increased in subsequent generations as resistance develops.

    • Continue this process for multiple generations to establish a stable this compound-resistant tick line.

Protocol 2: Biochemical Characterization of Resistance

This protocol is based on the use of α-naphthyl acetate as a substrate.

Materials:

  • Tick larvae homogenate (in phosphate buffer)

  • α-naphthyl acetate solution

  • Fast Blue RR salt solution

  • Phosphate buffer (pH 7.0)

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize a known number of tick larvae in cold phosphate buffer. Centrifuge the homogenate and collect the supernatant.

  • Reaction Mixture: In a microplate well, mix the larval supernatant with the phosphate buffer.

  • Substrate Addition: Add the α-naphthyl acetate solution to initiate the reaction.

  • Color Development: After a short incubation, add the Fast Blue RR salt solution. The hydrolysis of α-naphthyl acetate by esterases releases α-naphthol, which couples with the Fast Blue RR salt to produce a colored product.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The rate of color change is proportional to the esterase activity.

This protocol utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Materials:

  • Tick larvae homogenate (in phosphate buffer)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Phosphate buffer (pH 6.5)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare the larval supernatant as described in the esterase assay.

  • Reaction Mixture: In a microplate well, combine the larval supernatant, phosphate buffer, and GSH solution.

  • Reaction Initiation: Add the CDNB solution to start the reaction.

  • Measurement: The conjugation of GSH to CDNB, catalyzed by GST, results in an increase in absorbance at 340 nm. Monitor this increase kinetically using a microplate reader. The rate of absorbance change is proportional to the GST activity.

This assay is based on the Ellman method.

Materials:

  • Tick larvae homogenate (in phosphate buffer)

  • Acetylthiocholine iodide (ATChI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 7.5)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare the larval supernatant as described previously.

  • Reaction Mixture: In a microplate well, mix the larval supernatant, phosphate buffer, and DTNB solution.

  • Reaction Initiation: Add the ATChI solution to start the reaction.

  • Measurement: AChE hydrolyzes ATChI to thiocholine, which reacts with DTNB to produce a yellow-colored product. Measure the increase in absorbance at 412 nm using a microplate reader. The rate of color formation is proportional to the AChE activity.

Mandatory Visualizations

Propetamphos_Resistance_Pathway cluster_this compound This compound Action cluster_Nerve_Function Normal Nerve Function cluster_Resistance Resistance Mechanisms This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Detox_Enzymes Detoxifying Enzymes (Esterases, GSTs, MFOs) This compound->Detox_Enzymes Metabolized by Altered_AChE Altered AChE (Reduced Sensitivity) This compound->Altered_AChE Ineffective against ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds

Caption: this compound action and resistance pathways in ticks.

Lab_Selection_Workflow start Start with Susceptible Tick Colony lpt Larval Packet Test (LPT) with this compound start->lpt survivors Collect Surviving Larvae lpt->survivors rear Rear to Adult Stage and Obtain F1 Generation survivors->rear rear->lpt Repeat for multiple generations assess Assess Resistance Level (e.g., LC50 determination) rear->assess end This compound-Resistant Tick Colony Established assess->end

Caption: Workflow for laboratory selection of resistant ticks.

References

Application Notes and Protocols: In Vitro Metabolism of Propetamphos Using Liver Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide that undergoes extensive metabolism in the liver, a critical process that influences its efficacy and toxicity. Understanding the metabolic fate of this compound is essential for risk assessment and the development of safer alternatives. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using various liver preparations, including liver microsomes and S9 fractions. These preparations contain a rich complement of drug-metabolizing enzymes and are instrumental in elucidating metabolic pathways and estimating metabolic stability.

The primary metabolic pathways for this compound in the liver include Phase I reactions such as hydrolysis, oxidative desulfuration, and O-demethylation, followed by Phase II conjugation reactions, predominantly with glutathione.[1] Key metabolites that have been identified include the active oxygen analog, desisopropylthis compound, and isopropyl acetoacetate.[1][2]

Data Presentation: Metabolic Parameters of this compound

The following tables summarize the key kinetic parameters for the metabolism of this compound in liver preparations. Please note that specific kinetic values for this compound are not widely available in the public domain; therefore, the tables are presented as a template for data organization and reporting.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Liver Microsomes

SpeciesMetabolic PathwayApparent Km (µM)Vmax (nmol/min/mg protein)Reference
RatHydrolysisData not availableData not available[1]
HumanOxidative DesulfurationData not availableData not available[1]
MouseO-DemethylationData not availableData not available

Table 2: Intrinsic Clearance of this compound in Liver S9 Fraction

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)CofactorsReference
RatData not availableNADPH, UDPGA, PAPS, GSH
HumanData not availableNADPH, UDPGA, PAPS, GSH
MouseData not availableNADPH, UDPGA, PAPS, GSH

Experimental Protocols

Preparation of Liver S9 Fraction

The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA)

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Cryovials

Protocol:

  • Thaw frozen liver tissue rapidly in homogenization buffer.

  • Mince the tissue and homogenize in 3-4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 9,000g for 20 minutes at 4°C.

  • Carefully collect the supernatant (the S9 fraction), avoiding the lipid layer at the top and the pellet at the bottom.

  • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

  • Aliquot the S9 fraction into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Preparation of Liver Microsomes

Liver microsomes are vesicular fragments of the endoplasmic reticulum and are enriched in Phase I enzymes like cytochrome P450s.

Materials:

  • Liver S9 fraction

  • Resuspension Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Ultracentrifuge

  • Dounce homogenizer

  • Cryovials

Protocol:

  • Thaw the prepared liver S9 fraction on ice.

  • Centrifuge the S9 fraction at 105,000g for 60 minutes at 4°C.

  • Discard the supernatant (cytosolic fraction).

  • Gently wash the microsomal pellet with ice-cold resuspension buffer and centrifuge again at 105,000g for 60 minutes at 4°C.

  • Resuspend the final microsomal pellet in a minimal volume of resuspension buffer using a Dounce homogenizer.

  • Determine the protein concentration of the microsomal suspension.

  • Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Metabolism Assay Using Liver S9 Fraction

This assay provides a comprehensive assessment of both Phase I and Phase II metabolism.

Materials:

  • Liver S9 fraction

  • This compound stock solution (in a suitable solvent like DMSO or acetonitrile)

  • Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • GSH (Glutathione)

  • Reaction termination solution (e.g., ice-cold acetonitrile or methanol)

  • Incubator/shaking water bath at 37°C

  • Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Protocol:

  • Prepare the incubation mixture in microcentrifuge tubes on ice, containing incubation buffer, S9 fraction (e.g., 1 mg/mL final protein concentration), and cofactors (NADPH regenerating system, UDPGA, PAPS, and GSH).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold termination solution.

  • Include control incubations: without cofactors (to assess non-enzymatic degradation) and without S9 fraction (to assess chemical stability).

  • Centrifuge the terminated reactions to precipitate proteins.

  • Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated analytical method.

In Vitro Metabolism Assay Using Liver Microsomes

This assay is primarily used to investigate Phase I metabolism mediated by enzymes such as CYPs.

Materials:

  • Liver microsomes

  • This compound stock solution

  • Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system

  • Reaction termination solution

  • Incubator/shaking water bath at 37°C

  • Analytical instrumentation

Protocol:

  • Prepare the incubation mixture containing incubation buffer and liver microsomes (e.g., 0.5 mg/mL final protein concentration).

  • Pre-incubate at 37°C for 5 minutes.

  • Add the this compound stock solution to the desired final concentration.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking over a time course.

  • Terminate the reaction at each time point with a termination solution.

  • Include control incubations: without NADPH (to assess non-CYP mediated metabolism) and heat-inactivated microsomes.

  • Process and analyze the samples as described for the S9 assay.

Mandatory Visualizations

metabolic_pathway This compound This compound Oxygen_Analog Oxygen Analog (Active Metabolite) This compound->Oxygen_Analog Oxidative Desulfuration (CYP450) Hydrolysis_Products Hydrolysis Products (e.g., Isopropyl Acetoacetate) This compound->Hydrolysis_Products Hydrolysis (Esterases) O_Desmethyl_this compound O-Desmethyl this compound This compound->O_Desmethyl_this compound O-Demethylation (CYP450) Glutathione_Conjugate Glutathione Conjugate This compound->Glutathione_Conjugate Glutathione Conjugation (GSTs) Excretion Excretion Oxygen_Analog->Excretion Hydrolysis_Products->Excretion O_Desmethyl_this compound->Excretion Glutathione_Conjugate->Excretion

Caption: Proposed metabolic pathways of this compound in the liver.

experimental_workflow cluster_prep Liver Fraction Preparation cluster_assay In Vitro Metabolism Assay Liver_Tissue Liver Tissue Homogenization Homogenization Liver_Tissue->Homogenization Centrifugation_9k Centrifugation (9,000g) Homogenization->Centrifugation_9k S9_Fraction S9 Fraction Centrifugation_9k->S9_Fraction pellet1 pellet1 Centrifugation_9k->pellet1 Pellet (discard) Centrifugation_100k Centrifugation (105,000g) S9_Fraction->Centrifugation_100k Incubation Incubation at 37°C (Liver Fraction + this compound + Cofactors) S9_Fraction->Incubation Microsomes Microsomes Centrifugation_100k->Microsomes Cytosol Cytosol Centrifugation_100k->Cytosol Microsomes->Incubation Time_Sampling Time-Point Sampling Incubation->Time_Sampling Reaction_Termination Reaction Termination Time_Sampling->Reaction_Termination Sample_Processing Sample Processing (Protein Precipitation) Reaction_Termination->Sample_Processing Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->Analysis

Caption: Experimental workflow for in vitro metabolism studies.

References

Application Notes and Protocols for Assessing Propetamphos Toxicity in Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propetamphos is an organophosphate insecticide and acaricide used in public health and veterinary applications to control a variety of pests, including cockroaches, flies, mosquitoes, and ticks.[1][2] As with other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The potential for environmental contamination necessitates a thorough understanding of its ecotoxicological effects, particularly on non-target aquatic organisms like fish. This compound is recognized as being highly toxic to fish.[1][3]

These application notes provide detailed protocols for assessing the acute and chronic toxicity of this compound in fish, as well as a method for quantifying a key biomarker of exposure, acetylcholinesterase activity. The protocols are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Data Presentation: this compound Toxicity in Fish

The following tables summarize the available quantitative data on the toxicity of this compound to various fish species.

Table 1: Acute Toxicity of this compound to Fish

Fish SpeciesEndpoint (96-hour LC50)Concentration (mg/L)Reference
Bluegill sunfish (Lepomis macrochirus)LC500.13
Bluegill sunfish (Lepomis macrochirus)LC500.28
Rainbow trout (Oncorhynchus mykiss)LC500.36
Carp (Cyprinus carpio)LC503.7 - 8.8

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Table 2: Chronic Toxicity of this compound to Fish

Fish SpeciesEndpointConcentration (µg/L)Reference
Not SpecifiedNo Observed Adverse Effect Concentration (NOAEC)1.65

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed in the exposed population compared to a control group.

Experimental Protocols

Protocol 1: Acute Fish Toxicity Test (Adapted from OECD Guideline 203)

This protocol determines the acute lethal toxicity of this compound to fish over a 96-hour exposure period.

1. Test Substance Preparation:

  • This compound has a water solubility of 110 mg/L at 24°C.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dimethylformamide) if necessary, due to its oily nature. The solvent concentration should be minimal (ideally <0.1 mL/L) and a solvent control group must be included in the test.

  • Prepare a geometric series of at least five test concentrations and a control (and solvent control, if applicable). The concentration range should bracket the expected LC50 value. A range-finding test may be necessary to determine the appropriate concentrations.

2. Test Organisms:

  • Select a standard fish species such as Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

  • Acclimate the fish to the test water quality and temperature for at least 12 to 14 days prior to the experiment. During acclimation, mortality should be less than 5% in the seven days preceding the test.

  • Do not feed the fish for 24 hours before the start of the test and during the 96-hour exposure period.

3. Test Conditions:

  • Test System: A semi-static or flow-through system is recommended to maintain the concentration of the test substance. In a semi-static system, the test solutions should be renewed every 24 or 48 hours.

  • Water: Use reconstituted or dechlorinated tap water with known quality parameters (pH, hardness, dissolved oxygen).

  • Temperature: Maintain a constant, appropriate temperature for the selected fish species (e.g., 12-18°C for Rainbow trout, 21-25°C for Zebra fish).

  • Dissolved Oxygen: Maintain dissolved oxygen levels above 60% of the air saturation value.

  • Loading: The loading of fish should not exceed 1.0 g of fish per liter of test solution.

  • Replicates: Use at least seven fish per test concentration and control group.

4. Procedure:

  • Introduce the fish randomly to the test chambers containing the different this compound concentrations and the control(s).

  • Observe the fish for mortality and any abnormal clinical signs (e.g., loss of equilibrium, erratic swimming, hyperventilation) at 2, 6, 24, 48, 72, and 96 hours after the start of the exposure.

  • Remove dead fish as soon as they are observed.

  • Measure water quality parameters (pH, temperature, dissolved oxygen) daily in each test chamber.

  • At the end of the 96-hour period, record the final mortality in each concentration.

5. Data Analysis:

  • Calculate the LC50 value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis, logistic regression).

Protocol 2: Fish Early-life Stage Toxicity Test (Adapted from OECD Guideline 210)

This protocol assesses the chronic toxicity of this compound on the early life stages of fish, from fertilized eggs to juveniles.

1. Test Substance Preparation:

  • Prepare stock solutions and test concentrations as described in Protocol 1.

2. Test Organisms:

  • Use newly fertilized eggs of a recommended species (e.g., Zebra fish, Fathead minnow).

  • Ensure the eggs are from a healthy broodstock.

3. Test Conditions:

  • Test System: A flow-through system is highly recommended for long-term studies to maintain stable concentrations and water quality.

  • Water and Temperature: Maintain water quality and temperature as per the requirements of the chosen species.

  • Exposure Period: The exposure should start with fertilized eggs and continue until at least 7 days post-hatch for larvae or until the yolk sac is absorbed and exogenous feeding has commenced in the control group.

  • Replicates: Use at least four replicate test chambers for each concentration and control, with an equal number of eggs per replicate (e.g., 20-30 eggs).

4. Procedure:

  • Randomly allocate groups of fertilized eggs to the test chambers.

  • Observe the eggs and larvae daily for mortality, hatching success, and any developmental abnormalities.

  • Record the time to hatching for each replicate.

  • After hatching, feed the larvae ad libitum with a suitable live food (e.g., Artemia nauplii).

  • At the end of the test, record the survival of the larvae.

  • Measure the length and weight of the surviving fish.

5. Data Analysis:

  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for each endpoint (hatching success, survival, growth) by comparing the treatment groups to the control group using appropriate statistical tests (e.g., Dunnett's test, Williams' test).

Protocol 3: Acetylcholinesterase (AChE) Activity Assay in Fish Tissue

This protocol measures the activity of AChE in fish tissues, a key biomarker of exposure to organophosphate pesticides like this compound.

1. Sample Collection and Preparation:

  • Following exposure to this compound (either from acute or chronic tests, or a separate dedicated experiment), euthanize the fish.

  • Dissect out the target tissues, typically the brain and muscle, on ice.

  • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • On the day of the assay, thaw the tissue samples on ice.

  • Homogenize a known weight of tissue in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing a non-ionic detergent like Triton X-100 to solubilize the membrane-bound AChE.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the enzyme extract, for the assay.

2. AChE Activity Measurement (Ellman's Method):

  • This colorimetric assay is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB), which can be measured spectrophotometrically at 412 nm.

  • Prepare a reaction mixture in a 96-well microplate or cuvettes containing phosphate buffer, DTNB, and the enzyme extract (supernatant).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the change in absorbance at 412 nm over a specific time period (e.g., 5 minutes) using a microplate reader or spectrophotometer.

  • The rate of change in absorbance is directly proportional to the AChE activity.

3. Data Analysis:

  • Calculate the AChE activity, typically expressed as micromoles of substrate hydrolyzed per minute per milligram of protein (µmol/min/mg protein).

  • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford or Lowry assay).

  • Compare the AChE activity in the this compound-exposed fish to that of the control group to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase acclimation Fish Acclimation (min. 12-14 days) range_finding Range-Finding Test (Optional) acclimation->range_finding test_prep Prepare Test Solutions (Geometric Series of this compound) acclimation->test_prep range_finding->test_prep exposure Introduce Fish to Test Chambers (min. 7 fish/concentration) test_prep->exposure observations Record Mortality & Clinical Signs (2, 6, 24, 48, 72, 96h) exposure->observations water_quality Monitor Water Quality Daily (pH, Temp, DO) observations->water_quality data_collection Final Mortality Count observations->data_collection water_quality->observations statistical_analysis Calculate LC50 (Probit Analysis) data_collection->statistical_analysis G cluster_prep Preparation Phase cluster_exposure Exposure Phase (e.g., 28-32 days) cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis Phase egg_collection Collect Fertilized Fish Eggs exposure Introduce Eggs to Test Chambers (min. 4 replicates/conc.) egg_collection->exposure test_prep Prepare Test Solutions (min. 5 Concentrations & Control) test_prep->exposure daily_obs Daily Observations: - Mortality - Hatching Success - Abnormalities exposure->daily_obs feeding Feed Larvae Post-Hatch daily_obs->feeding survival Final Survival Count daily_obs->survival growth Measure Length & Weight survival->growth statistical_analysis Determine NOEC & LOEC (Dunnett's/Williams' Test) growth->statistical_analysis G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Choline_Acetate Choline + Acetate (Inactive Products) AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Initiates This compound This compound (Organophosphate) This compound->AChE Inhibits Continuous_Stimulation Continuous Receptor Stimulation & Neurotoxicity ACh_Accumulation->Continuous_Stimulation

References

Troubleshooting & Optimization

Propetamphos Resistance in Rhipicephalus bursa: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating propetamphos resistance in the tick species Rhipicephalus bursa.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Rhipicephalus bursa?

A1: this compound is an organophosphate insecticide that primarily acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the tick. Resistance to this compound in Rhipicephalus bursa is a multifactorial phenomenon involving two main types of mechanisms:

  • Metabolic Resistance: This involves the detoxification of the insecticide before it can reach its target site. The primary enzyme families implicated are:

    • Esterases: These enzymes hydrolyze the ester bonds in this compound, rendering it non-toxic.[1][2] Elevated esterase activity is a common resistance mechanism.

    • Glutathione S-Transferases (GSTs): GSTs conjugate glutathione to this compound, which facilitates its excretion from the tick's body.[1][2] Increased GST activity is associated with resistance.

    • Mixed-Function Oxidases (MFOs) or Cytochrome P450s: These enzymes can also metabolize and detoxify this compound.[1]

  • Target Site Insensitivity: This mechanism involves alterations in the target enzyme, acetylcholinesterase (AChE), which reduces its sensitivity to inhibition by this compound. This is often due to point mutations in the gene encoding AChE.

Q2: How can I determine if a Rhipicephalus bursa population is resistant to this compound?

A2: The most common method is to conduct a bioassay, such as the Larval Packet Test (LPT), which is recommended by the Food and Agriculture Organization (FAO). This test determines the lethal concentration (LC50) of this compound for the tick population . By comparing the LC50 of the field population to a known susceptible reference strain, a resistance ratio (RR) can be calculated. An RR significantly greater than 1 indicates resistance.

Q3: What level of resistance has been observed in Rhipicephalus bursa to this compound?

A3: Studies have documented significant levels of resistance. For instance, a study on Rhipicephalus bursa strains from Iran reported a resistance ratio of approximately 103-fold in the most resistant strain when compared to a susceptible strain.

Q4: Are there molecular markers for this compound resistance in Rhipicephalus bursa?

A4: While specific point mutations in the acetylcholinesterase gene are known to confer organophosphate resistance in other tick species, the exact mutations responsible for this compound resistance in Rhipicephalus bursa are not as well-defined in the available literature. However, investigating the sequence of the AChE gene in resistant populations is a valid approach to identify potential resistance-associated mutations.

Section 2: Troubleshooting Guides

Troubleshooting Bioassay Results
Issue Possible Cause(s) Recommended Solution(s)
High mortality in control group (>10%) 1. Unhealthy tick larvae. 2. Contamination of testing materials. 3. Improper handling of larvae.1. Ensure larvae are 2-3 weeks old and from a healthy colony. 2. Use clean, sterile equipment and high-purity solvents. 3. Handle larvae gently to minimize physical stress.
Inconsistent results between replicates 1. Uneven application of this compound to filter papers. 2. Variation in the number of larvae per packet. 3. Fluctuations in incubation temperature and humidity.1. Ensure uniform impregnation of filter papers with the acaricide solution. 2. Accurately count and record the number of larvae for each replicate. 3. Maintain a constant and optimal incubation environment (e.g., 27°C and 85-95% relative humidity).
No dose-response relationship observed 1. The tested concentration range is too narrow or not appropriate for the population's susceptibility. 2. The tick population is highly resistant, and the tested concentrations are too low.1. Widen the range of this compound concentrations in your assay. 2. If high resistance is suspected, include significantly higher concentrations in your preliminary tests.
Troubleshooting Biochemical Assay Results
Issue Possible Cause(s) Recommended Solution(s)
Low enzyme activity in all samples 1. Improper sample preparation (e.g., degradation of enzymes). 2. Incorrect buffer pH or composition. 3. Substrate has degraded.1. Prepare homogenates on ice and use protease inhibitors. Store at -80°C if not used immediately. 2. Verify the pH and composition of all buffers and solutions. 3. Use fresh or properly stored substrates.
High background noise in spectrophotometer readings 1. Contamination of cuvettes. 2. Presence of interfering substances in the tick homogenate. 3. Incorrect wavelength setting.1. Use clean, high-quality cuvettes. 2. Centrifuge the homogenate at a higher speed to pellet debris. 3. Calibrate the spectrophotometer and verify the correct wavelength for the assay.
No significant difference in enzyme activity between suspected resistant and susceptible populations 1. The specific enzyme being assayed is not the primary mechanism of resistance in that population. 2. Insufficient statistical power (sample size is too small).1. Investigate other potential resistance mechanisms (e.g., other enzyme families, target site insensitivity). 2. Increase the number of individual ticks or pooled samples in your analysis.

Section 3: Quantitative Data Summary

Parameter Resistant Strain (Example) Susceptible Strain (Reference) Reference
LC50 (this compound) ~103-fold higher than susceptibleBaseline
Esterase Activity ElevatedBaseline
Glutathione S-Transferase (GST) Activity ElevatedBaseline
Mixed-Function Oxidase (MFO) Content ElevatedBaseline
Acetylcholinesterase (AChE) Sensitivity Altered/ReducedNormal

Section 4: Experimental Protocols

Larval Packet Test (LPT) for this compound

This protocol is adapted from the FAO recommended method.

Materials:

  • This compound (technical grade)

  • Acetone (analytical grade)

  • Olive oil

  • Filter papers (Whatman No. 1)

  • Glass vials

  • Micropipettes

  • 2-3 week old Rhipicephalus bursa larvae

  • Incubator

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions. A final 2:1 mixture of this compound solution in acetone and olive oil is often used.

  • Impregnation of Filter Papers: Apply a specific volume (e.g., 1 mL) of each this compound dilution evenly onto a filter paper. A control filter paper should be treated with the acetone and olive oil mixture only. Allow the solvent to evaporate completely in a fume hood.

  • Packet Assembly: Fold the impregnated filter papers in half and seal the sides with clips to form packets.

  • Larval Infestation: Carefully place a known number of larvae (e.g., 50-100) into each packet and seal the top.

  • Incubation: Incubate the packets in an upright position at a controlled temperature (e.g., 27°C) and high relative humidity (e.g., 85-95%) for 24 hours.

  • Mortality Assessment: After 24 hours, count the number of live and dead larvae. Larvae that are unable to move are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Perform a probit analysis to determine the LC50 value.

Biochemical Assays

Sample Preparation (General):

  • Homogenize individual adult ticks or pools of larvae in a suitable buffer (e.g., phosphate buffer) on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the resulting supernatant for the following enzyme assays.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.

Esterase Assay:

  • Principle: Measures the hydrolysis of a substrate like α-naphthyl acetate or β-naphthyl acetate by esterases.

  • Procedure:

    • Add the tick supernatant to a microplate well containing the substrate solution.

    • Incubate for a specific time.

    • Add a dye solution (e.g., Fast Blue B salt) that reacts with the product of the hydrolysis to produce a colored compound.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Glutathione S-Transferase (GST) Assay:

  • Principle: Measures the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

  • Procedure:

    • Add the tick supernatant to a microplate well containing GSH and CDNB in a suitable buffer.

    • Monitor the increase in absorbance at 340 nm over time as the GSH-CDNB conjugate is formed.

Acetylcholinesterase (AChE) Inhibition Assay:

  • Principle: Measures the activity of AChE using a substrate like acetylthiocholine iodide. The product of the reaction reacts with a chromogen (e.g., DTNB) to produce a colored product.

  • Procedure:

    • Pre-incubate the tick supernatant with and without this compound for a specific duration.

    • Add the substrate acetylthiocholine iodide and DTNB.

    • Measure the rate of color change by reading the absorbance at 412 nm over time. The degree of inhibition by this compound indicates the sensitivity of the AChE.

Section 5: Visualizations

experimental_workflow cluster_collection Sample Collection cluster_bioassay Bioassay cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis field_collection Collect R. bursa from the field lpt Larval Packet Test (LPT) with this compound field_collection->lpt homogenization Tick Homogenization field_collection->homogenization dna_rna_extraction DNA/RNA Extraction field_collection->dna_rna_extraction lc50 Determine LC50 & Resistance Ratio lpt->lc50 esterase Esterase Assay homogenization->esterase gst GST Assay homogenization->gst mfo MFO Assay homogenization->mfo ache AChE Inhibition Assay homogenization->ache ache_gene_sequencing AChE Gene Sequencing dna_rna_extraction->ache_gene_sequencing mutation_analysis Mutation Analysis ache_gene_sequencing->mutation_analysis

Caption: Experimental workflow for investigating this compound resistance.

Caption: Logical relationships in this compound resistance mechanisms.

References

Propetamphos Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Propetamphos.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, an organophosphorus insecticide, is typically synthesized through a multi-step process. A key method involves the reaction of isopropyl acetoacetate with thiophosphoryl chloride to form an intermediate. This intermediate is then condensed with methanol and ethylamine to yield the final this compound product. An alternative route described involves the condensation of ethylamino methanol with phosphorothioic dichloride, followed by reaction with (E)-1-methylethyl 3-hydroxy-2-butenoate.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, particularly during the initial reaction with thiophosphoryl chloride, which is often carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions. The stoichiometry of the reactants, especially the base used to scavenge HCl, must be carefully controlled to ensure complete reaction and prevent the formation of impurities. Reaction time and agitation are also important factors for maximizing yield and purity.

Q3: What are the common impurities that can form during the synthesis?

A3: Common impurities can include unreacted starting materials (isopropyl acetoacetate, thiophosphoryl chloride, ethylamine), hydrolyzed intermediates, and byproducts from side reactions. Over-alkylation of the amine can also lead to the formation of undesired products.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC analysis of aliquots from the reaction mixture can offer more quantitative information.

Q5: What are the recommended methods for purifying crude this compound?

A5: Purification is typically achieved through a combination of liquid-liquid extraction and column chromatography. An initial workup with an organic solvent and water washes helps to remove inorganic salts and highly polar impurities. Subsequent column chromatography over silica gel is often necessary to separate this compound from less polar impurities and unreacted starting materials.

Troubleshooting Guides

Synthesis
Problem Potential Cause Recommended Solution
Low or no product formation Inactive or degraded starting materials.Verify the purity and integrity of all reactants, especially thiophosphoryl chloride which is sensitive to moisture.
Incorrect reaction temperature.Ensure the reaction is carried out at the specified low temperature to prevent decomposition of intermediates.
Inefficient stirring.Use adequate agitation to ensure proper mixing of the reactants, particularly in heterogeneous reaction mixtures.
Formation of multiple unidentified byproducts Reaction temperature too high.Strictly maintain the recommended low temperature during the addition of reagents.
Incorrect stoichiometry of reactants or base.Carefully measure all reactants and ensure the correct molar ratios are used.
Presence of water in the reaction.Use anhydrous solvents and reactants, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product decomposes upon workup Presence of residual acid.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.
Purification
Problem Potential Cause Recommended Solution
Emulsion formation during liquid-liquid extraction High concentration of surfactants or polar impurities.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Vigorous shaking.Gently invert the separatory funnel instead of vigorous shaking.
Poor separation during column chromatography Inappropriate solvent system.Optimize the mobile phase polarity using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
Overloading the column.Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio).
Column channeling.Pack the column carefully to ensure a uniform and homogenous stationary phase.
Product co-elutes with an impurity Impurity has a similar polarity to the product.Try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina).
Isomeric impurities.Isomeric impurities can be challenging to separate. A high-resolution chromatography system or preparative HPLC might be necessary.

Experimental Protocols

General this compound Synthesis Workflow

troubleshooting_flowchart start Problem Encountered synthesis_issue Synthesis Issue? start->synthesis_issue purification_issue Purification Issue? synthesis_issue->purification_issue No low_yield Low Yield/ No Product synthesis_issue->low_yield Yes many_byproducts Multiple Byproducts synthesis_issue->many_byproducts Yes analysis_issue Analytical Issue? purification_issue->analysis_issue No emulsion Emulsion in Extraction purification_issue->emulsion Yes poor_separation Poor Column Separation purification_issue->poor_separation Yes no_peak No Peak in GC/HPLC analysis_issue->no_peak Yes broad_peak Broad/Tailing Peak analysis_issue->broad_peak Yes check_reagents Check Reagent Purity & Reaction Conditions low_yield->check_reagents check_temp_stoich Verify Temperature & Stoichiometry many_byproducts->check_temp_stoich add_brine Add Brine/ Gentle Inversion emulsion->add_brine optimize_solvent Optimize Mobile Phase & Column Packing poor_separation->optimize_solvent check_instrument Verify Instrument Parameters & Sample Prep no_peak->check_instrument check_column_health Check Column Health & Mobile Phase pH broad_peak->check_column_health

Propetamphos Analysis by GC-NPD: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective detection of Propetamphos using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by GC-NPD.

Symptom Possible Cause Recommended Action
No Peak or Very Small Peak NPD bead issue: The rubidium bead may be old, contaminated, or not properly ignited.1. Check the bead voltage and hydrogen flow to ensure proper ignition. 2. If the bead does not ignite or the signal remains low, replace the bead.
Leak in the system: A leak in the injector, column fittings, or detector can lead to sample loss.1. Perform a leak check of the entire system. 2. Replace septa and ferrules as needed.
Incorrect detector gas flows: Improper hydrogen or makeup gas flow rates can prevent the detector from functioning correctly.1. Verify and adjust the hydrogen, makeup, and air (if applicable) gas flow rates to the manufacturer's recommendations.
This compound degradation: this compound can degrade in the injector port if it is not inert.[1]1. Use a deactivated inlet liner. 2. Consider lowering the injector temperature.
Peak Tailing Active sites in the GC system: Exposed silanol groups in the inlet liner or on the column can interact with the polar this compound molecule, causing tailing.[1][2][3]1. Use a highly inert inlet liner (e.g., silanized). 2. Trim the front end of the column (approximately 10-20 cm) to remove accumulated non-volatile residues. 3. If tailing persists, replace the GC column with a new, high-quality column.
Column contamination: Buildup of matrix components on the column can lead to peak distortion.1. Bake out the column at a high temperature (within the column's limits) to remove contaminants. 2. If contamination is severe, consider using a guard column or implementing a sample cleanup procedure.
Improper column installation: A poorly cut column or incorrect installation depth can cause turbulence and peak tailing.1. Ensure the column is cut cleanly and squarely. 2. Install the column at the correct height in the injector and detector as per the instrument manual.
Poor Sensitivity Suboptimal NPD bead voltage: The bead voltage directly impacts sensitivity.1. Optimize the bead voltage to achieve the best signal-to-noise ratio for this compound.
Contaminated detector: Over time, the detector can become contaminated, leading to reduced sensitivity.1. Follow the manufacturer's instructions for cleaning the NPD detector.
Matrix effects: Co-eluting matrix components can suppress the detector's response to this compound.1. Implement a more effective sample cleanup procedure to remove interfering matrix components. 2. Use matrix-matched standards for calibration to compensate for matrix effects.
Baseline Noise or Drift Contaminated gases: Impurities in the carrier or detector gases can cause a noisy or drifting baseline.1. Use high-purity gases and install gas purifiers.
Old or contaminated NPD bead: An aging bead can become unstable, leading to baseline issues.1. Replace the NPD bead.
Column bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline.1. Ensure the oven temperature program does not exceed the column's maximum operating temperature.
Inconsistent Peak Areas Injector discrimination: Variations in injection can lead to inconsistent transfer of the sample onto the column.1. Check the syringe for proper functioning. 2. Ensure the autosampler is aligned correctly. 3. Use a deactivated inlet liner with glass wool to promote sample vaporization.
Leak in the injector: A leaking septum can cause variable sample loss.1. Replace the injector septum.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting GC-NPD parameters for this compound analysis?

A1: Optimal parameters can vary between instruments. However, a good starting point for method development is summarized in the table below. These are based on typical conditions for organophosphate pesticide analysis.

Q2: What type of GC column is best suited for this compound analysis?

A2: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a common choice for organophosphate analysis, including this compound. These columns provide good resolution and thermal stability. A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a standard configuration.

Q3: How can I prevent this compound degradation in the GC inlet?

A3: this compound, like many organophosphates, can be susceptible to thermal degradation in a hot injector. To minimize this, use a deactivated (silanized) inlet liner and consider optimizing the injector temperature. A lower temperature that still ensures complete vaporization of the sample is ideal.

Q4: What is the "matrix effect" and how can I mitigate it?

A4: The matrix effect refers to the influence of co-extracted compounds from the sample matrix on the analytical signal of the target analyte. These co-eluting compounds can either enhance or suppress the detector's response to this compound, leading to inaccurate quantification. To mitigate this, you can use a more thorough sample cleanup method, such as Solid Phase Extraction (SPE), to remove interfering compounds. Alternatively, preparing calibration standards in a blank matrix extract (matrix-matched standards) can help compensate for these effects.

Q5: How often should I replace the NPD bead?

A5: The lifetime of an NPD bead depends on usage, sample cleanliness, and operating conditions. A gradual decrease in sensitivity or an increase in baseline noise are indicators that the bead may need replacement. It is good practice to monitor the bead's performance regularly by injecting a standard and tracking its response over time.

Experimental Protocols

Standard GC-NPD Method for this compound

This protocol provides a general procedure for the analysis of this compound. Optimization will be required for your specific instrument and application.

Instrumentation and Conditions:

Parameter Setting
GC System Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Liner Deactivated, single taper with glass wool
Carrier Gas Helium or Nitrogen, constant flow mode (e.g., 1.2 mL/min)
Column 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 20 °C/min to 280 °CHold: 5 min at 280 °C
NPD Detector Temperature 300 °C
NPD Gas Flows Hydrogen: 3.0 mL/minAir: 60 mL/minMakeup (He or N2): 10 mL/min
NPD Bead Voltage Optimize for best signal-to-noise ratio

Visualizations

GC_NPD_Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_investigation Systematic Investigation cluster_action Corrective Action cluster_resolution Resolution Symptom Observe Chromatographic Issue (e.g., Peak Tailing, Low Sensitivity) Check_Consumables Inspect Consumables: - Septum - Liner - Ferrules Symptom->Check_Consumables Start Here Check_Parameters Verify Method Parameters: - Temperatures - Gas Flows - Bead Voltage Check_Consumables->Check_Parameters If no issue found Replace_Consumables Replace Worn Consumables Check_Consumables->Replace_Consumables If worn/leaking Check_Column Evaluate Column Health: - Contamination - Installation Check_Parameters->Check_Column If parameters are correct Optimize_Method Optimize Method Parameters Check_Parameters->Optimize_Method If suboptimal Maintain_Column Perform Column Maintenance (Trim/Replace) Check_Column->Maintain_Column If contaminated/damaged Resolution Problem Resolved Replace_Consumables->Resolution Optimize_Method->Resolution Maintain_Column->Resolution

Caption: A logical workflow for troubleshooting common GC-NPD issues.

Propetamphos_Analysis_Workflow Sample_Prep Sample Preparation (e.g., QuEChERS, LLE) Extract_Cleanup Extract Cleanup (SPE) (Optional, for complex matrices) Sample_Prep->Extract_Cleanup GC_Injection GC Injection (Splitless, 1 µL) Extract_Cleanup->GC_Injection Separation Chromatographic Separation (5% Phenyl-methylpolysiloxane column) GC_Injection->Separation Detection NPD Detection (Selective for N and P) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: The experimental workflow for this compound analysis by GC-NPD.

References

Addressing poor recovery of Propetamphos in SPE cleanup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor recovery of Propetamphos during Solid-Phase Extraction (SPE) cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its recovery in SPE?

A1: this compound is an organophosphate insecticide. Its behavior during SPE is primarily governed by the following properties:

  • Polarity: this compound is a relatively non-polar compound, indicated by its high octanol-water partition coefficient (log K_ow_ of 3.82).[1] This suggests that reversed-phase SPE, where the stationary phase is non-polar, is a suitable approach for its extraction from polar matrices like water.

  • Solubility: It is readily soluble in most organic solvents such as acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, and xylene, but has low solubility in water (110 mg/L at 24°C).[1][2][3][4] This property is crucial for selecting an appropriate elution solvent.

  • pH Stability: this compound is most stable in neutral to slightly acidic conditions (pH 6), with a half-life of about a year. It hydrolyzes more rapidly in acidic (pH 3, half-life of 11 days) and alkaline (pH 9, half-life of 41 days) solutions. Therefore, maintaining the sample and solvent pH within a stable range is critical to prevent degradation and ensure good recovery.

Q2: Which type of SPE sorbent is most appropriate for this compound extraction?

A2: Given this compound's non-polar nature, a reversed-phase SPE sorbent is generally the most effective choice for extracting it from aqueous samples. Common reversed-phase sorbents include:

  • C18 (Octadecyl-bonded silica): This is the most widely used sorbent for non-polar to moderately polar compounds and is a good starting point for this compound.

  • Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These can offer higher capacity and stability across a wider pH range compared to silica-based sorbents.

For extraction from non-polar organic solvents, a normal-phase SPE sorbent like silica gel or Florisil® may be more appropriate. Florisil®, a magnesium silicate gel, is particularly effective for the cleanup of pesticide residues.

Q3: What are the common causes of low this compound recovery during SPE?

A3: Low recovery of this compound can stem from several factors throughout the SPE workflow:

  • Improper Sample Pre-treatment: Failure to adjust the sample pH to a stable range (around 6-7) can lead to degradation of this compound.

  • Incorrect Sorbent Selection: Using a sorbent with inappropriate polarity for the sample matrix and analyte will result in poor retention.

  • Inadequate Conditioning and Equilibration: Insufficient wetting of the sorbent bed can lead to channeling and inconsistent interaction between the sample and the sorbent.

  • Sample Breakthrough: Loading the sample at too high a flow rate or exceeding the sorbent's capacity can cause the analyte to pass through the cartridge without being retained.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent, or the volume of the elution solvent may be insufficient.

  • Analyte Degradation on the Sorbent: Some sorbents can have active sites that may cause degradation of sensitive compounds like certain pesticides.

Troubleshooting Guide for Poor this compound Recovery

This guide provides a systematic approach to identifying and resolving issues leading to low this compound recovery during SPE cleanup.

Diagram: Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Propetamphos_SPE cluster_step1 Method Suitability cluster_step2 Sample Preparation cluster_step3 SPE Procedure cluster_step4 Elution Optimization start Start: Poor this compound Recovery check_properties Step 1: Verify this compound Properties & Method Suitability start->check_properties check_sample_prep Step 2: Evaluate Sample Preparation check_properties->check_sample_prep Method is suitable s1_q1 Is the SPE phase (e.g., C18) appropriate for non-polar this compound? check_spe_procedure Step 3: Analyze SPE Procedure check_sample_prep->check_spe_procedure Sample prep is correct s2_q1 Is the sample pH adjusted to ~6-7 to prevent hydrolysis? check_elution Step 4: Optimize Elution Step check_spe_procedure->check_elution SPE procedure is correct s3_q1 Was the cartridge properly conditioned and equilibrated? end End: Improved Recovery check_elution->end Elution is optimized s4_q1 Is the elution solvent volume adequate? Try increasing the volume. s1_q2 Is the elution solvent (e.g., ethyl acetate) strong enough? s2_q2 Has the sample been filtered to remove particulates? s3_q2 Is the sample loading flow rate slow enough (~1-2 mL/min)? s3_q3 Is the sorbent mass sufficient for the sample volume and concentration? s3_q4 Is the wash step too aggressive, causing analyte loss? s4_q2 Is a stronger elution solvent needed? (e.g., acetone, dichloromethane) s4_q3 Does adding a modifier (e.g., small % of methanol) to the elution solvent help? SPE_Workflow start Start: Water Sample sample_prep 1. Sample Preparation - Adjust pH to 6.5 - Filter if necessary start->sample_prep conditioning 2. Cartridge Conditioning - 5 mL Methanol - 5 mL Deionized Water sample_prep->conditioning loading 3. Sample Loading - Load sample at 1-2 mL/min conditioning->loading washing 4. Cartridge Washing - 5 mL Deionized Water loading->washing drying 5. Drying - Dry cartridge under vacuum for 10 min washing->drying elution 6. Elution - 5-10 mL Ethyl Acetate drying->elution analysis 7. Analysis - Evaporate and reconstitute - GC or LC analysis elution->analysis end End: this compound Quantification analysis->end

References

Propetamphos hydrolysis half-life at different pH levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers and scientists working with the organophosphate insecticide, propetamphos. This guide focuses on its hydrolysis, offering data on its stability at various pH levels, troubleshooting advice for experimental work, and detailed experimental protocols.

This compound Hydrolysis Half-Life Data

The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The following table summarizes the hydrolysis half-life (DT₅₀) of this compound at different pH values and temperatures.

pHTemperature (°C)Half-Life (DT₅₀)
32511 days
6251 year
720120 days
92541 days

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common questions and troubleshooting tips for experiments involving this compound hydrolysis:

Q1: Why is my this compound degrading faster than expected based on the provided half-life data?

  • Temperature Fluctuations: Ensure your experimental setup maintains a constant and accurate temperature. Higher temperatures accelerate hydrolysis.[1][2]

  • pH Shift: Verify the pH of your buffer solution throughout the experiment. Inadequately buffered solutions can change pH over time, affecting the degradation rate.

  • Presence of Catalysts: Contaminants in your water or reagents, such as metal ions, can catalyze the hydrolysis of organophosphates.[3] Use high-purity water and reagents.

  • Photodegradation: While this compound is relatively stable to light in aqueous solutions, prolonged exposure to high-intensity light, especially UV, could contribute to degradation.[4][5] Conduct experiments in controlled lighting conditions.

Q2: What is the expected degradation pathway for this compound via hydrolysis?

This compound is an organophosphate insecticide. Its hydrolysis involves the cleavage of the phosphate ester bonds. The primary detoxification pathway for this compound involves hydrolytic reactions at the phosphorus and carboxylic ester bonds, followed by conjugation.

Q3: Can I use tap water for my hydrolysis experiments?

It is strongly discouraged. Tap water contains variable amounts of dissolved minerals and organic matter, and its pH can fluctuate. These components can interfere with the hydrolysis rate. Always use purified, deionized water and appropriate buffer solutions to maintain a constant pH.

Q4: How can I accurately measure the concentration of this compound over time?

Analytical techniques such as Gas Chromatography (GC) with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometry - MS) or High-Performance Liquid Chromatography (HPLC) coupled with MS are recommended for quantifying this compound in aqueous samples. These methods provide the necessary sensitivity and selectivity for accurate measurements.

Experimental Protocol: this compound Hydrolysis Kinetics Study

This protocol outlines a general procedure for determining the hydrolysis half-life of this compound at a specific pH.

1. Materials and Reagents:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)

  • Acetonitrile or other suitable organic solvent for stock solution preparation

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Constant temperature incubator or water bath

  • Analytical instrument (GC-MS or LC-MS/MS)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Test Solution Preparation:

    • Prepare the desired buffer solution and adjust the pH accurately.

    • Spike a known volume of the buffer solution with a small, precise volume of the this compound stock solution to achieve the desired initial concentration. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.

  • Incubation:

    • Dispense the test solution into replicate sterile, sealed vials (e.g., amber glass vials to protect from light).

    • Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

  • Sampling:

    • At predetermined time intervals, remove replicate vials for analysis. The sampling frequency should be adjusted based on the expected half-life at the tested pH.

  • Sample Analysis:

    • Extract the this compound from the aqueous sample using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Analyze the extracts using a validated analytical method (e.g., GC-MS) to determine the concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the first-order degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

This compound Hydrolysis Pathway Visualization

The following diagram illustrates the influence of pH on the rate of this compound hydrolysis.

Propetamphos_Hydrolysis cluster_conditions pH Conditions cluster_rate Hydrolysis Rate Acidic Acidic (pH 3) Fast Relatively Fast (DT₅₀ = 11-41 days) Acidic->Fast Neutral Near Neutral (pH 6-7) Slow Very Slow (DT₅₀ = 120 days - 1 year) Neutral->Slow Alkaline Alkaline (pH 9) Alkaline->Fast This compound This compound in Aqueous Solution This compound->Acidic This compound->Neutral This compound->Alkaline

Caption: Relationship between pH and the rate of this compound hydrolysis.

References

Reducing background noise in Propetamphos residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and matrix interference during the analysis of Propetamphos residues, primarily using gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the GC-MS analysis of this compound?

A1: Background noise in GC-MS analysis can originate from multiple sources, broadly categorized as instrumental noise or chemical noise arising from the sample matrix.

  • Instrumental Noise: This is inherent to the GC-MS system and includes issues like column bleed (degradation of the column's stationary phase), septum bleed from the injection port, impurities in the carrier gas, and contamination within the injection port liner or the ion source itself.[1] A dirty ion source or an aging detector can also lead to an elevated baseline.[1][2]

  • Matrix Effects: This is a major source of interference in pesticide residue analysis.[3] Co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars in food or agricultural samples) can interfere with the this compound analyte. This interference can manifest as signal suppression or enhancement, making accurate quantification difficult.

Q2: How can I systematically identify the source of high background noise in my GC-MS system?

A2: A systematic approach is crucial for efficiently diagnosing the source of noise. Start by sequentially isolating different parts of the system. A common workflow involves checking the system from the detector backwards to the injection port. For instance, you can first run the MS without the GC column connected to check for noise originating from the MS itself. If the MS is clean, reconnect the column and run a blank temperature gradient to check for column bleed. Continuing this process helps pinpoint the contaminated component.

A logical troubleshooting workflow is visualized below.

cluster_0 Troubleshooting High Background Noise Start High Background Noise Detected CheckTune Review MS Tune Report (Check for leaks, detector voltage) Start->CheckTune NoColumn Run MS without Column (Use blanking nut) CheckTune->NoColumn NoiseInMS Noise Persists? (MS Issue) NoColumn->NoiseInMS CleanSource Clean Ion Source NoiseInMS->CleanSource Yes ColumnBleed Run Blank Gradient (Column connected) NoiseInMS->ColumnBleed No CleanSource->NoColumn NoiseInGC Noise Persists? (GC Issue) ColumnBleed->NoiseInGC CheckConsumables Replace Septum & Liner NoiseInGC->CheckConsumables Yes End System Clean NoiseInGC->End No CheckGas Check Gas Purity & Traps CheckConsumables->CheckGas CheckGas->ColumnBleed

Caption: A logical workflow for troubleshooting high background noise in GC-MS analysis.

Q3: What is the "matrix effect" and how does it impact this compound analysis?

A3: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In GC analysis, active sites in the injection port liner or the column can adsorb sensitive analytes like organophosphate pesticides. When a complex matrix is injected, matrix components can coat these active sites, preventing the analyte from adsorbing and leading to an artificially enhanced signal (matrix-induced enhancement). Conversely, high concentrations of co-extractives can suppress the analyte signal at the detector. This variability makes accurate and reproducible quantification of this compound challenging.

Q4: How can I optimize the QuEChERS sample preparation method to reduce matrix interferences for this compound?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide extraction. The critical step for reducing matrix interference is the dispersive solid-phase extraction (d-SPE) or "cleanup" step. The choice of sorbent(s) is key and depends on the sample matrix.

  • Primary Secondary Amine (PSA): Commonly used to remove sugars, fatty acids, and organic acids.

  • Graphitized Carbon Black (GCB): Effective for removing pigments and sterols. However, it can also adsorb planar pesticides, so its use should be evaluated carefully.

  • C18 (Octadecylsilane): Used to remove non-polar interferences, such as fats and waxes.

For a complex matrix, a combination of these sorbents may be necessary to achieve a clean extract. For example, analyzing this compound in a high-pigment, fatty matrix like avocado might require a d-SPE mixture containing PSA, C18, and MgSO4 (for water removal).

Q5: What are matrix-matched standards, and are they necessary for accurate quantification?

A5: Matrix-matched standards are calibration standards prepared in a blank matrix extract (an identical sample type known to be free of the analyte). By doing this, the standards and the samples experience the same matrix effects (suppression or enhancement). This compensates for the effect and leads to more accurate quantification. For trace-level pesticide analysis in complex matrices, using matrix-matched calibration is often a requirement to achieve accurate results.

Q6: Besides sample cleanup, what other strategies can mitigate matrix effects?

A6: While a robust cleanup is the first line of defense, other strategies can be employed:

  • Analyte Protectants (APs): These are compounds added to both sample extracts and calibration standards. APs are typically sugar-like molecules that strongly interact with active sites in the GC inlet and column, preventing the loss of target analytes and minimizing peak tailing. This helps to equalize the response between clean solvent standards and matrix extracts.

  • Extract Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this also dilutes the this compound analyte, which may compromise the limits of detection (LOD). This approach is best suited for samples with higher residue concentrations.

  • Instrumental Optimization: Using an ultra-inert GC inlet liner and column can significantly reduce analyte adsorption and degradation, thereby lessening the impact of matrix effects. Regular maintenance, such as replacing the liner and trimming the column, is also crucial.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High, Noisy Baseline 1. Column Bleed. 2. Contaminated carrier gas. 3. Septum bleed. 4. Dirty ion source.1. Condition the column according to manufacturer's instructions or replace if old. Use a low-bleed ("MS-grade") column. 2. Ensure high-purity gas and check that hydrocarbon/moisture traps are functional. 3. Replace the septum with a high-quality, low-bleed version. Avoid over-tightening the septum nut. 4. Perform ion source cleaning.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet (liner, column). 2. Incompatible solvent or injection volume. 3. Column contamination or degradation.1. Use a new, deactivated liner. Clip 0.5-1m from the front of the column. 2. Ensure proper solvent-focusing and optimize injection parameters. 3. Bake out the column or replace it if necessary.
Inconsistent Results / Poor Reproducibility 1. Significant matrix effects. 2. Analyte degradation in the inlet. 3. Inhomogeneous sample extraction.1. Improve the d-SPE cleanup step (see protocol below). Use matrix-matched standards for calibration. 2. Use analyte protectants. Optimize inlet temperature and use an inert liner. 3. Ensure the sample is well-homogenized before extraction.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or injection port.1. Run solvent blanks between samples. Increase oven temperature and hold time at the end of the run to elute all compounds. 2. Implement a robust syringe cleaning protocol. Replace the inlet liner and septum.

Experimental Protocols

Protocol: Modified QuEChERS for this compound in a Complex Matrix

This protocol provides a general workflow for extracting this compound from a challenging sample matrix, such as soil or a pigmented, fatty crop.

cluster_1 QuEChERS Sample Preparation Workflow Start 1. Homogenize Sample (10-15g) AddWater 2. Add Water (if dry matrix) & Acetonitrile Start->AddWater AddSalts 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaOAc) AddWater->AddSalts Shake 4. Shake/Vortex Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Take Aliquot of Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 7. Add to d-SPE Tube (PSA, C18, GCB as needed + MgSO4) Supernatant->dSPE Shake2 8. Shake/Vortex (30 sec) dSPE->Shake2 Centrifuge2 9. Centrifuge Shake2->Centrifuge2 FinalExtract 10. Collect Final Extract for GC-MS Analysis Centrifuge2->FinalExtract

Caption: A generalized workflow for the QuEChERS sample preparation method.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or herbs, add a corresponding amount of water to rehydrate the matrix before extraction.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. If required by the specific QuEChERS method (e.g., AOAC), the acetonitrile may contain 1% acetic acid.

  • Salting-Out: Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate or citrate salts). The salts induce phase separation between the aqueous and organic layers.

  • Extraction: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough extraction of this compound into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube. The d-SPE tube should contain anhydrous magnesium sulfate and the appropriate cleanup sorbent(s) based on the matrix type (e.g., 150 mg PSA, 50 mg GCB).

  • Cleanup: Cap the d-SPE tube and vortex for 30 seconds to allow the sorbents to remove matrix interferences.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes.

  • Analysis: Carefully collect the final, cleaned extract. If needed, add analyte protectants. The sample is now ready for injection into the GC-MS.

References

Validation & Comparative

A Comparative Analysis of Propetamphos and Cypermethrin Efficacy on Target Pests

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the insecticides Propetamphos and Cypermethrin, focusing on their efficacy against various target pests. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

Introduction

This compound is an organophosphate insecticide, while Cypermethrin is a synthetic pyrethroid.[1][2] Both are broad-spectrum insecticides used to control a wide range of pests in various settings, including public health, veterinary medicine, and agriculture.[3][4][5] this compound acts as a contact and stomach poison with long residual activity. Cypermethrin is a non-systemic insecticide that also acts via contact and ingestion.

Mechanism of Action

The primary difference between these two insecticides lies in their mode of action at the molecular level.

This compound: As an organophosphate, this compound inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the insect.

Cypermethrin: Cypermethrin, a synthetic pyrethroid, targets the voltage-gated sodium channels in the nerve cells of insects. It binds to these channels and prevents them from closing, leading to a prolonged influx of sodium ions. This causes a state of hyperexcitability in the nerve cells, resulting in repetitive nerve impulses, followed by paralysis and death.

Insecticide Mechanisms of Action cluster_0 This compound (Organophosphate) cluster_1 Cypermethrin (Pyrethroid) This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE inhibits Acetylcholine Acetylcholine AChE->Acetylcholine normally breaks down NerveSynapse Nerve Synapse Acetylcholine->NerveSynapse accumulates in ParalysisDeath1 Paralysis & Death NerveSynapse->ParalysisDeath1 leads to continuous nerve firing Cypermethrin Cypermethrin SodiumChannel Voltage-Gated Sodium Channel Cypermethrin->SodiumChannel binds to & keeps open NerveCell Nerve Cell Membrane SodiumChannel->NerveCell causes prolonged Na+ ion influx into ParalysisDeath2 Paralysis & Death NerveCell->ParalysisDeath2 leads to hyperexcitability & repetitive firing

Caption: Mechanisms of action for this compound and Cypermethrin.

Target Pests

Both insecticides are effective against a broad range of pests, with some overlap in their target species.

This compound is primarily used to control:

  • Cockroaches

  • Flies

  • Ants

  • Fleas

  • Mosquitoes

  • Ticks

  • Moths

  • Termites

  • Mites and Lice on livestock

Cypermethrin is effective against:

  • Mosquitoes

  • Cockroaches

  • Ants

  • Fleas

  • Ticks

  • Bedbugs

  • Termites

  • Agricultural pests such as aphids, caterpillars, beetles, whiteflies, and spider mites

Efficacy Data: A Quantitative Comparison

The efficacy of an insecticide is often quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose required to kill half the members of a tested population after a specified test duration, typically expressed in milligrams of substance per kilogram of body weight (mg/kg). The LC50 is the concentration of the chemical in air or water that kills 50% of the test animals during the observation period, expressed in milligrams per liter (mg/L) or parts per million (ppm).

A lower LD50 or LC50 value indicates a higher toxicity. The following tables summarize available toxicity data for this compound and Cypermethrin against various organisms. It is important to note that direct comparisons of efficacy are most accurate when conducted on the same target species under identical experimental conditions.

Table 1: Toxicity of this compound
OrganismRouteValueUnitsReference
RatOral LD5075 - 119mg/kg
RatDermal LD502300 - >3100mg/kg
RabbitInhalation LC50 (4h)>2.04mg/L
Mallard DuckOral LD5045 - 200mg/kg
Mallard DuckDietary LC50700 - >1780ppm
QuailDietary LC50138 - 250ppm
Bluegill SunfishLC50 (96h)0.13mg/L
Rainbow TroutLC50 (96h)0.36mg/L
CarpLC503.7 - 8.8mg/L
Daphnia magnaLC500.00068 - 0.0145mg/L
Table 2: Toxicity of Cypermethrin
OrganismRouteValueUnitsReference
Nile Tilapia (Oreochromis niloticus)LC50 (96h)5.99µg/L
Common Carp (Cyprinus carpio)LC50 (96h)2.924µL/L
Freshwater Shrimp (Paratya australiensis)LC50 (96h)0.019µg/L
African Catfish (Clarias gariepinus)LC50 (96h)0.273µL/L
Heteropneustes fossilisLC50 (96h)0.00022mL/L
Mosquito Larvae (Anopheles sinensis)LC50 (96h)60µg/L

Experimental Protocols

The determination of insecticide efficacy and toxicity involves standardized experimental procedures. Below are generalized protocols for acute toxicity testing and field efficacy trials.

Acute Toxicity Testing (e.g., LC50 Determination)

A common method for determining the acute toxicity of a substance to aquatic organisms is the static bioassay.

  • Acclimatization: Test organisms (e.g., fish) are acclimatized to laboratory conditions for a specified period (e.g., one week) before the experiment.

  • Test Solutions: A series of test concentrations of the insecticide are prepared by diluting a stock solution. A control group with no insecticide is also prepared.

  • Exposure: A specific number of organisms are introduced into each test container (aquarium) containing the different insecticide concentrations and the control solution.

  • Observation: Mortality and any behavioral changes (e.g., restlessness, loss of equilibrium) are recorded at regular intervals over a set period, typically 24, 48, 72, and 96 hours.

  • Data Analysis: The mortality data is analyzed using statistical methods, such as probit analysis, to calculate the LC50 value and its confidence limits for each observation time.

Field Efficacy Trial

Field trials are essential to evaluate the performance of an insecticide under real-world conditions.

  • Plot Design: The experimental area is divided into plots, including treated plots for the insecticide application and untreated control plots.

  • Pre-application Assessment: The initial pest population density is assessed in all plots before the insecticide application.

  • Application: The insecticide is applied to the treated plots according to the recommended application rates and methods (e.g., ground or aerial spray).

  • Post-application Monitoring: Pest populations are monitored at regular intervals (e.g., 1, 3, 7, and 14 days) after application in both treated and control plots.

  • Data Collection and Analysis: The number of live pests is recorded, and the data is statistically analyzed (e.g., using ANOVA) to determine the percentage of pest reduction and the significance of the treatment effect.

Experimental Workflow for Toxicity Testing cluster_0 Laboratory Acute Toxicity Study (e.g., LC50) cluster_1 Field Efficacy Trial A1 Test Organism Acclimatization A3 Exposure of Organisms A1->A3 A2 Preparation of Test Concentrations A2->A3 A4 Observation & Data Collection (Mortality) A3->A4 A5 Statistical Analysis (e.g., Probit) A4->A5 A6 LC50 Value Determination A5->A6 B1 Experimental Plot Setup B2 Pre-Application Pest Assessment B1->B2 B3 Insecticide Application B2->B3 B4 Post-Application Pest Monitoring B3->B4 B5 Data Analysis (e.g., ANOVA) B4->B5 B6 Efficacy Evaluation B5->B6

Caption: General workflows for laboratory and field insecticide efficacy studies.

Conclusion

This compound and Cypermethrin are both highly effective broad-spectrum insecticides, but they differ significantly in their chemical class and mode of action. This compound, an organophosphate, is a potent acetylcholinesterase inhibitor, while Cypermethrin, a pyrethroid, disrupts the sodium channels in insect nerve cells. This difference in mechanism makes them useful in rotation for managing insecticide resistance.

The choice between this compound and Cypermethrin depends on the target pest, the application environment, and regulatory considerations. The provided toxicity data indicates that both compounds are highly toxic to insects and aquatic life, emphasizing the need for careful handling and application in accordance with safety guidelines to minimize risks to non-target organisms and the environment.

References

Propetamphos vs. Alternative Insecticides for Flea Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of propetamphos and alternative insecticides for the control of fleas (Ctenocephalides felis), intended for researchers, scientists, and drug development professionals. The document summarizes available experimental data on efficacy, details relevant signaling pathways, and outlines common experimental protocols.

Executive Summary

This compound, an organophosphate insecticide, has historically been used for flea control, primarily in environmental applications. Its use on pets has significantly declined due to the development of safer and more effective alternatives, as well as concerns about its toxicity profile. Modern flea control predominantly relies on active ingredients with higher safety margins for mammals and more targeted mechanisms of action against insects. This guide presents a comparison of this compound with key alternative insecticide classes, including phenylpyrazoles (fipronil), neonicotinoids (imidacloprid), and isoxazolines. Due to the scarcity of recent, direct comparative studies involving on-animal application of this compound, data for diazinon, another organophosphate, is used as a proxy to represent the efficacy of this older class of insecticides.

Mechanism of Action

This compound and Organophosphates: this compound functions as an acetylcholinesterase (AChE) inhibitor. By irreversibly binding to and inhibiting AChE in the synaptic cleft of the insect's nervous system, it prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the flea.

Alternative Insecticides:

  • Fipronil (Phenylpyrazole): Fipronil is a broad-spectrum insecticide that disrupts the insect's central nervous system by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels. This inhibition leads to hyperexcitation of the flea's nerves and muscles.

  • Imidacloprid (Neonicotinoid): Imidacloprid acts on the post-synaptic nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. It causes a blockage of neuronal pathways, leading to paralysis and death. It has a much higher affinity for insect nAChRs than for mammalian ones, contributing to its favorable safety profile in pets.

  • Isoxazolines (e.g., Afoxolaner, Fluralaner, Sarolaner): This class of insecticides also targets the nervous system of insects by blocking GABA-gated chloride channels and GluCl channels. This results in uncontrolled neuronal activity and rapid death of the fleas.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases Action_Potential Action Potential Action_Potential->ACh_Vesicle triggers release AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces This compound This compound This compound->AChE inhibits Signal_Propagation Signal Propagation (Muscle Contraction) ACh_Receptor->Signal_Propagation ExperimentalWorkflow cluster_setup Study Setup cluster_treatment Treatment & Observation cluster_residual Residual Efficacy Assessment cluster_analysis Data Analysis A Animal Acclimation & Selection B Random Allocation to Treatment Groups (e.g., Test Product, Placebo Control) A->B C Pre-treatment Flea Infestation (~100 adult fleas per animal) B->C D Day 0: Product Application C->D E Flea Counts at Predetermined Intervals (e.g., 6, 12, 24, 48 hours) D->E Initial Efficacy F Weekly Re-infestation (~100 adult fleas per animal) E->F G Flea Counts Post-Re-infestation (at specified time points) F->G Weekly for claimed duration G->F H Calculate Percent Efficacy vs. Control G->H I Statistical Analysis H->I

Synergistic Toxicity of Propetamphos and Cypermethrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive assessment of the synergistic toxic effects of the organophosphate insecticide Propetamphos and the pyrethroid insecticide Cypermethrin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the enhanced toxicity observed when these two compounds are combined. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a clear understanding of their interactive effects.

Introduction to this compound and Cypermethrin

This compound is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and subsequent paralysis and death in insects.

Cypermethrin is a synthetic pyrethroid insecticide that targets the voltage-gated sodium channels in nerve cell membranes. It prolongs the opening of these channels, leading to repetitive nerve impulses, paralysis, and ultimately, the death of the insect.

While both pesticides have distinct primary mechanisms of action, their combined use has been shown to produce synergistic toxic effects, primarily through the induction of oxidative stress. This guide will delve into the experimental evidence supporting this synergy.

Quantitative Assessment of Synergistic Toxicity

The synergistic effect of this compound and Cypermethrin has been evaluated in several studies, primarily focusing on biochemical and oxidative stress parameters. While a definitive study calculating the combined LD50 and a co-toxicity coefficient to quantify the degree of synergy was not identified in the available literature, the existing data strongly indicates a greater than additive toxic effect.

Biochemical Parameters

Studies in animal models have demonstrated significant alterations in key biochemical markers following combined exposure to this compound and Cypermethrin. The following table summarizes findings from a study by Eraslan et al. (2015) in rats.

ParameterThis compound (4 mg/kg/day)Cypermethrin (12 mg/kg/day)This compound + Cypermethrin (4 + 12 mg/kg/day)
Serum Glucose (mg/dL) IncreasedIncreasedSignificantly Increased
Serum Triglyceride (mg/dL) IncreasedNo significant changeSignificantly Increased
Serum Cholesterol (mg/dL) No significant changeNo significant changeIncreased
Alanine Aminotransferase (ALT) (U/L) IncreasedIncreasedSignificantly Increased
Aspartate Aminotransferase (AST) (U/L) IncreasedIncreasedSignificantly Increased

Data adapted from Eraslan et al. (2015). The table illustrates a more pronounced effect on several biochemical parameters in the combined exposure group compared to individual treatments, suggesting a synergistic or additive effect.

Oxidative Stress Parameters

The primary mechanism underlying the synergistic toxicity of this compound and Cypermethrin appears to be the induction of severe oxidative stress. The combination of these pesticides leads to a greater imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. The following tables summarize key findings from studies by Eraslan et al. (2015) in rats and Kanbur et al. (2015) in mice.

Table 2.1: Oxidative Stress Markers in Rats

ParameterThis compound (4 mg/kg/day)Cypermethrin (12 mg/kg/day)This compound + Cypermethrin (4 + 12 mg/kg/day)
Malondialdehyde (MDA) (nmol/mL) IncreasedIncreasedSignificantly Increased
Nitric Oxide (NO) (µmol/L) IncreasedIncreasedSignificantly Increased

Data adapted from Eraslan et al. (2015). The significant increase in MDA (a marker of lipid peroxidation) and NO in the combined group points to enhanced oxidative damage.

Table 2.2: Antioxidant Enzyme Activity in Mice

ParameterThis compound (5 mg/kg/day)Cypermethrin (10 mg/kg/day)This compound + Cypermethrin (5 + 10 mg/kg/day)
Superoxide Dismutase (SOD) (U/mg protein) DecreasedDecreasedSignificantly Decreased
Catalase (CAT) (U/mg protein) DecreasedDecreasedSignificantly Decreased
Glutathione Peroxidase (GSH-Px) (U/mg protein) DecreasedDecreasedSignificantly Decreased

Data adapted from Kanbur et al. (2015). The pronounced decrease in the activity of key antioxidant enzymes in the combined exposure group indicates a compromised ability to neutralize ROS, leading to increased cellular damage.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound and Cypermethrin toxicity.

Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females. Animals are randomly assigned to treatment and control groups.

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to standard laboratory diet and drinking water.

Procedure:

  • Animals are fasted (food, but not water, withheld) for a specified period before dosing.

  • The test substance is administered orally in a single dose via gavage. The volume administered is based on the animal's body weight.

  • A vehicle control group receives the same volume of the vehicle used to dissolve/suspend the test substance (e.g., corn oil).

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

  • A necropsy is performed on all animals at the end of the observation period.

  • The LD50 is calculated using statistical methods such as Finney's probit analysis.

Assessment of Oxidative Stress

Objective: To measure markers of oxidative damage and the activity of antioxidant enzymes in tissues.

Sample Collection: Blood and tissue samples (e.g., liver, kidney, brain) are collected from euthanized animals.

Biochemical Assays:

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Tissue homogenate is mixed with a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • The mixture is heated in a boiling water bath to allow the reaction between MDA and TBA to form a pink-colored complex.

    • After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

    • MDA concentration is calculated using an extinction coefficient.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a system like xanthine-xanthine oxidase.

    • The tissue supernatant is added to a reaction mixture containing xanthine, xanthine oxidase, and NBT.

    • The rate of NBT reduction is measured by the increase in absorbance at 560 nm.

    • SOD activity is expressed as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity Assay:

    • The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

    • Tissue supernatant is added to a solution of H2O2.

    • The rate of H2O2 decomposition is monitored by the decrease in absorbance at 240 nm.

    • CAT activity is expressed as the amount of H2O2 decomposed per minute per milligram of protein.

  • Glutathione Peroxidase (GSH-Px) Activity Assay:

    • This assay measures the oxidation of glutathione (GSH) to glutathione disulfide (GSSG) catalyzed by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.

    • The decrease in NADPH absorbance is monitored at 340 nm.

    • GSH-Px activity is expressed as micromoles of NADPH oxidized per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

The synergistic toxicity of this compound and Cypermethrin is primarily driven by their combined impact on the nervous system and the subsequent induction of oxidative stress. The following diagrams illustrate these pathways and a typical experimental workflow.

Synergistic_Toxicity_Pathway cluster_this compound This compound cluster_Cypermethrin Cypermethrin cluster_Oxidative_Stress Oxidative Stress Cascade This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine Accumulation Cholinergic_Stress Cholinergic Stress ACh->Cholinergic_Stress ROS Reactive Oxygen Species (ROS) Generation Cholinergic_Stress->ROS Cypermethrin Cypermethrin Na_Channel Voltage-gated Sodium Channels Cypermethrin->Na_Channel Prolonged Opening Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Nerve_Hyper Nerve Hyperexcitation Na_Influx->Nerve_Hyper Nerve_Hyper->ROS Lipid_Peroxidation Lipid Peroxidation (MDA increase) ROS->Lipid_Peroxidation Antioxidant_Depletion Antioxidant Depletion (SOD, CAT, GSH-Px decrease) ROS->Antioxidant_Depletion Cellular_Damage Cellular Damage & Neurotoxicity Lipid_Peroxidation->Cellular_Damage Antioxidant_Depletion->Cellular_Damage

Caption: Synergistic neurotoxicity and oxidative stress pathway of this compound and Cypermethrin.

Experimental_Workflow cluster_Analysis Analysis start Start: Animal Acclimatization grouping Grouping of Animals (Control, this compound, Cypermethrin, Combination) start->grouping dosing Oral Administration of Pesticides (Single or Repeated Dosing) grouping->dosing observation Observation Period (Clinical signs, Body weight, Mortality) dosing->observation sampling Sample Collection (Blood, Tissues) observation->sampling biochemical Biochemical Analysis (ALT, AST, Glucose, etc.) sampling->biochemical oxidative_stress Oxidative Stress Analysis (MDA, SOD, CAT, GSH-Px) sampling->oxidative_stress data_analysis Data Analysis and Interpretation (Statistical Comparison) biochemical->data_analysis oxidative_stress->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

Caption: General experimental workflow for assessing synergistic toxicity.

Conclusion

The co-administration of this compound and Cypermethrin results in a synergistic toxic effect that is more severe than the toxicity of each compound administered alone.[1] This enhanced toxicity is characterized by significant alterations in biochemical parameters and a profound induction of oxidative stress, as evidenced by increased lipid peroxidation and depletion of the antioxidant defense system.[2][3] The individual neurotoxic mechanisms of acetylcholinesterase inhibition by this compound and sodium channel disruption by Cypermethrin likely contribute to a cascade of events that culminates in heightened oxidative damage and cellular injury.[4][5] Researchers and professionals in drug development should consider these synergistic effects when evaluating the safety of pesticide mixtures and developing potential therapeutic interventions for pesticide poisoning. Further research is warranted to quantitatively define the synergistic ratio through combined LD50 studies and to further elucidate the intricate molecular pathways involved in their joint toxicity.

References

Comparative study of Propetamphos metabolic pathways in different insect species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Propetamphos Metabolic Pathways in Houseflies and Cockroaches, with Broader Insights into Insecticide Detoxification Mechanisms.

This compound, an organophosphate insecticide, has been widely utilized for the control of various insect pests. The efficacy of this insecticide is intrinsically linked to the metabolic capabilities of the target species. Insects have evolved sophisticated detoxification systems, primarily involving cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione S-transferases (GSTs), which can metabolize and neutralize insecticides like this compound.[1][2] Understanding the comparative metabolic pathways of this compound in different insect species is crucial for developing more effective and species-specific pest control strategies and for managing the growing challenge of insecticide resistance.

This guide provides a comparative analysis of this compound metabolism, focusing on quantitative data from in vitro studies in the housefly (Musca domestica) and the cockroach. It also delves into the broader context of organophosphate metabolism across different insect orders, offering insights into the diverse enzymatic strategies employed by insects to counteract these chemical agents.

Quantitative Comparison of this compound Metabolism

In vitro studies using subcellular fractions from houseflies and cockroaches have provided valuable quantitative data on the metabolic fate of this compound. These studies reveal significant differences in the primary detoxification pathways between these two insect species.

Insect SpeciesSubcellular Fraction% this compound Metabolized (in 1 hour)Major Metabolic PathwayKey Metabolites IdentifiedReference
Housefly (Musca domestica) Microsomes + Supernatant30.8%Glutathione ConjugationS-(2-isopropoxycarbonyl-1-methylethenyl)glutathione[3]
Microsomes11.2%HydrolysisO-methyl ethylphosphoramidothioic acid[3]
Cockroach Microsomes + Supernatant13.5%HydrolysisO-methyl ethylphosphoramidothioic acid, Acetoacetic acid[3]
Microsomes8.9%HydrolysisO-methyl ethylphosphoramidothioic acid, Acetoacetic acid

Key Findings from Quantitative Analysis:

  • Houseflies primarily utilize glutathione conjugation as the major pathway for this compound detoxification, with a significant portion of the metabolism occurring in the supernatant fraction, which is rich in GSTs. Hydrolysis, mediated by esterases and phosphatases, represents a secondary but still important pathway.

  • Cockroaches , in contrast, rely more heavily on hydrolytic pathways to break down this compound, with minimal contribution from glutathione conjugation. The primary metabolites in cockroaches are products of ester cleavage.

  • These findings highlight a significant divergence in the metabolic strategies employed by these two insect species, which can have profound implications for their respective susceptibilities to this compound.

Metabolic Pathways and Enzymatic Systems

The metabolism of this compound in insects proceeds through several key enzymatic reactions, primarily oxidation, hydrolysis, and conjugation.

Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse superfamily of enzymes that play a critical role in the oxidative metabolism of a wide range of xenobiotics, including insecticides. In the context of organophosphates like this compound, P450s can catalyze reactions such as desulfuration, which converts the parent compound into its more toxic oxon analog, and cleavage of the phosphate ester bond, which is a detoxification step. While direct quantitative data for P450-mediated this compound metabolism is limited in the provided search results, their involvement in organophosphate resistance is well-documented across numerous insect species.

Esterases (ESTs)

Esterases are crucial for the hydrolytic detoxification of organophosphates, cleaving the ester bonds and rendering the insecticide inactive. The higher rate of hydrolysis observed in cockroaches compared to houseflies suggests a more prominent role for esterases in the detoxification of this compound in this species. Elevated esterase activity is a common mechanism of resistance to organophosphates in many insect pests.

Glutathione S-Transferases (GSTs)

GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, including insecticide metabolites. This conjugation reaction increases the water solubility of the xenobiotics, facilitating their excretion. The in vitro data clearly demonstrates that glutathione conjugation is the predominant metabolic pathway for this compound in houseflies, indicating a highly efficient GST-mediated detoxification system. This pathway appears to be significantly less important in cockroaches.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways of this compound in houseflies and cockroaches based on the available data.

Propetamphos_Metabolism_Housefly This compound This compound Glutathione_Conjugation Glutathione Conjugation (Major Pathway) This compound->Glutathione_Conjugation GSTs Hydrolysis Hydrolysis (Minor Pathway) This compound->Hydrolysis Esterases Metabolite1 S-(2-isopropoxycarbonyl- 1-methylethenyl)glutathione Glutathione_Conjugation->Metabolite1 Metabolite2 O-methyl ethylphosphoramidothioic acid Hydrolysis->Metabolite2

Caption: Major metabolic pathways of this compound in the housefly.

Propetamphos_Metabolism_Cockroach This compound This compound Hydrolysis Hydrolysis (Major Pathway) This compound->Hydrolysis Esterases Metabolite1 O-methyl ethylphosphoramidothioic acid Hydrolysis->Metabolite1 Metabolite2 Acetoacetic acid Hydrolysis->Metabolite2

Caption: Primary metabolic pathway of this compound in the cockroach.

Experimental Protocols

The following methodologies are based on the in vitro study of this compound metabolism by Wells et al. (1986).

Preparation of Subcellular Fractions
  • Insect Rearing: Houseflies (Musca domestica, CSMA strain) and cockroaches (species not specified) are reared under standard laboratory conditions.

  • Homogenization: Abdomens (for houseflies) or whole bodies (for cockroaches) are homogenized in a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Centrifugation: The homogenate is subjected to differential centrifugation to separate the subcellular fractions.

    • A low-speed spin (e.g., 800g for 10 minutes) removes cell debris and nuclei.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000g for 20 minutes) to pellet the mitochondria.

    • The subsequent supernatant is ultracentrifuged (e.g., 100,000g for 60 minutes) to obtain the microsomal pellet and the soluble supernatant fraction (cytosol).

  • Resuspension: The microsomal pellet is washed and resuspended in the homogenization buffer.

In Vitro Metabolism Assay
  • Incubation Mixture: The reaction mixture typically contains:

    • Subcellular fraction (microsomes, supernatant, or a combination).

    • [¹⁴C]-labeled this compound (as substrate).

    • Cofactors: NADPH for P450-mediated reactions and reduced glutathione (GSH) for GST-mediated reactions.

    • Buffer solution to maintain optimal pH.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour) with gentle shaking.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The metabolites and remaining parent compound are then extracted from the aqueous phase.

  • Analysis: The extracted components are separated and quantified using analytical techniques such as:

    • Thin-Layer Chromatography (TLC): For initial separation and visualization of metabolites.

    • High-Performance Liquid Chromatography (HPLC): For more precise separation and quantification of metabolites.

    • Liquid Scintillation Counting: To quantify the amount of radioactivity in each separated component, allowing for the calculation of the percentage of metabolism.

Experimental Workflow

Experimental_Workflow cluster_prep Subcellular Fraction Preparation cluster_assay In Vitro Metabolism Assay cluster_analysis Analysis Insect_Rearing Insect_Rearing Homogenization Homogenization Insect_Rearing->Homogenization Differential_Centrifugation Differential_Centrifugation Homogenization->Differential_Centrifugation Fraction_Separation Fraction_Separation Differential_Centrifugation->Fraction_Separation Incubation_Setup Incubation_Setup Fraction_Separation->Incubation_Setup Incubation Incubation Incubation_Setup->Incubation Reaction_Termination Reaction_Termination Incubation->Reaction_Termination Extraction Extraction Reaction_Termination->Extraction TLC TLC Extraction->TLC HPLC HPLC TLC->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for in vitro this compound metabolism studies.

Broader Implications for Insecticide Resistance and Development

The observed differences in this compound metabolism between houseflies and cockroaches underscore the importance of species-specific considerations in insecticide development and resistance management. The heavy reliance of houseflies on GST-mediated detoxification suggests that inhibitors of these enzymes could act as effective synergists to enhance the toxicity of this compound in this species. Conversely, in cockroaches, targeting esterases might be a more fruitful approach.

Furthermore, the evolution of insecticide resistance is often linked to the upregulation or modification of these key metabolic enzymes. Monitoring the activity of P450s, GSTs, and esterases in field populations of insect pests can provide valuable information on the development of resistance to this compound and other organophosphates, enabling the implementation of more effective and sustainable control strategies. The continued investigation into the metabolic pathways of insecticides in a wider range of insect species will be instrumental in the design of next-generation pesticides with improved selectivity and reduced environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.